Technical Documentation Center

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine
  • CAS: 1226168-85-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, has become a cornerstone of modern drug design. This guide delves into the technical intricacies of a valuable chemical intermediate, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, with the assigned CAS number 112110-07-3 .

This compound merges three key structural motifs: a pyridine ring, a common feature in numerous pharmaceuticals due to its hydrogen bonding capabilities and aromatic nature; an amine group, providing a reactive handle for further chemical transformations; and a trifluoromethylphenyl group, which enhances lipophilicity and can significantly influence a molecule's pharmacokinetic profile. As such, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine has emerged as a crucial building block in the synthesis of complex bioactive molecules, most notably in the development of kinase inhibitors. This guide will provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine are critical to its handling, reactivity, and role in drug design. The presence of the trifluoromethyl group significantly impacts its electronic and steric characteristics.

PropertyValueSource(s)
CAS Number 112110-07-3[1]
Molecular Formula C₁₂H₉F₃N₂[2]
Molecular Weight 238.21 g/mol [2]
Appearance White to yellow to brown or light-red to brown solid or liquid[3]
Melting Point 40-41.5 °C[4]
Boiling Point 105.5-106 °C (at 11 Torr)[4]
pKa 3.74 ± 0.20 (Predicted)[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[5]

Chemical Structure and Reactivity

The unique arrangement of the pyridine ring, the amine substituent, and the trifluoromethylphenyl group dictates the reactivity of this molecule. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the entire molecule, while the amine group serves as a primary nucleophile and a site for further functionalization.

Caption: Chemical structure of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Synthesis Protocol: A Step-by-Step Guide

A common synthetic route to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine involves a Suzuki coupling reaction followed by a reduction of a nitro group. This multi-step process is a reliable method for obtaining the target compound.

Experimental Protocol

Step 1: Suzuki Coupling

  • To a reaction vessel, add 3-bromo-5-nitropyridine (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for instance, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Add a solvent system, typically a mixture of toluene and ethanol.

  • Heat the reaction mixture to reflux (approximately 80-90°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common choice is iron powder (3.0-5.0 eq) in the presence of an acid like acetic acid or ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Synthesis_Workflow Start Starting Materials: 3-Bromo-5-nitropyridine (3-(Trifluoromethyl)phenyl)boronic acid Suzuki Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux) Start->Suzuki Intermediate Intermediate: 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridine Suzuki->Intermediate Reduction Nitro Group Reduction (Fe, AcOH, Ethanol, Reflux) Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification FinalProduct Final Product: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Purification->FinalProduct

Caption: Synthetic workflow for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting point for generating libraries of compounds for high-throughput screening.

A notable application is in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors.[6] DDR1 is a receptor tyrosine kinase that has been implicated in various diseases, including fibrosis and cancer.[6] The amine group of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine provides a convenient point of attachment for building out the rest of the inhibitor scaffold, while the trifluoromethylphenyl moiety can occupy a key binding pocket in the target protein.

Signaling_Pathway BuildingBlock 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Synthesis Multi-step Synthesis BuildingBlock->Synthesis DDR1_Inhibitor DDR1 Inhibitor Synthesis->DDR1_Inhibitor DDR1 DDR1 Receptor Tyrosine Kinase DDR1_Inhibitor->DDR1 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) DDR1->Downstream Activates Disease Disease Progression (Fibrosis, Cancer) Downstream->Disease Promotes

Caption: Role as a building block for DDR1 inhibitors.

While this compound is primarily a synthetic intermediate, a structurally related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a novel pure androgen receptor antagonist, highlighting the potential of this chemical space in developing therapeutics against prostate cancer.[7]

Analytical Characterization

The identity and purity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a signal for the amine protons. A published ¹H NMR spectrum in CDCl₃ shows peaks at δ 8.26 (s, 1H), 8.24 (d, 1H), 7.15 (t, 1H), and 4.00 (s, 2H, -NH₂).[4]

    • ¹³C NMR and ¹⁹F NMR: These techniques are also invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl group, respectively.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 239.08.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and water.[4]

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Hazard Identification:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning[5]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Toxicological Information:

The toxicological properties of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine have not been thoroughly investigated.[1] However, due to the presence of the pyridine moiety, caution is warranted. Pyridine itself can be associated with potential renal effects.[9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Conclusion

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is a strategically designed molecule that serves as a valuable building block for the synthesis of complex and potentially bioactive compounds. Its trifluoromethylphenyl and aminopyridine moieties provide a unique combination of properties that are highly sought after in modern drug discovery, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this versatile scaffold into their research and development programs.

References

  • Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021043245A1 - Hydantoin derivative.
  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • ACS Publications. (2024, November 7). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

  • PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

  • ACS Publications. (2024, November 7). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

Sources

Exploratory

Unveiling the Potential: A Technical Guide to the Biological Activity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, prospective analysis of the potential biological activities of the novel compound, 5-(3-(Trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, prospective analysis of the potential biological activities of the novel compound, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis regarding its synthesis, potential therapeutic targets, and mechanism of action. Our objective is to furnish a foundational resource to stimulate and guide future research endeavors into this promising chemical entity.

Introduction: The Rationale for Investigation

The convergence of a trifluoromethylphenyl moiety and a 3-aminopyridine core within a single molecular framework presents a compelling case for biological investigation. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyridine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active compounds, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[3] Furthermore, the 3-aminopyridine substructure is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including but not limited to, antitumor, anti-inflammatory, and neurological effects.[4][5]

The strategic placement of the trifluoromethyl group at the meta-position of the phenyl ring in 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is anticipated to significantly influence its electronic and conformational properties, thereby dictating its interaction with biological targets. This guide will explore the plausible biological landscape of this compound, drawing parallels from analogous structures to forecast its therapeutic potential.

Proposed Synthesis Pathway

While a specific synthetic route for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine has not been published, a plausible and efficient synthesis can be conceptualized based on established cross-coupling methodologies. A Suzuki or Buchwald-Hartwig amination reaction would be a logical approach.

A potential retrosynthetic analysis is outlined below:

G cluster_suzuki Suzuki Coupling Route cluster_buchwald Alternative Route Target 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Intermediate3 5-(3-(Trifluoromethyl)phenyl)-3-nitropyridine Target->Intermediate3 Reduction Precursor1 3-Aminopyridine Target->Precursor1 Buchwald-Hartwig Cross-Coupling Precursor2 1-Bromo-3-(trifluoromethyl)benzene Target->Precursor2 Intermediate1 5-Bromo-3-nitropyridine Intermediate2 3-(Trifluoromethyl)phenylboronic acid Intermediate3->Intermediate1 Suzuki Coupling Intermediate3->Intermediate2

Figure 1: Retrosynthetic analysis for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Step-by-Step Proposed Synthesis via Suzuki Coupling:

  • Suzuki Coupling: 5-Bromo-3-nitropyridine would be reacted with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to yield 5-(3-(trifluoromethyl)phenyl)-3-nitropyridine.

  • Reduction of the Nitro Group: The resulting nitro compound would then be reduced to the corresponding amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in ethanol, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

  • Purification: The final product, 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine, would be purified using standard techniques such as column chromatography or recrystallization.

This synthetic strategy offers a convergent and modular approach, allowing for the potential generation of a library of analogs for structure-activity relationship (SAR) studies by varying the boronic acid component.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related compounds, we can project several potential therapeutic applications for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Anticancer Activity

The aminopyridine scaffold is a common feature in a multitude of compounds with demonstrated antiproliferative and antitumor properties.[3][4] For instance, various imidazo[4,5-b]pyridine derivatives have shown potent anticancer effects.[4] The presence of an amino group on the pyridine ring has been suggested to enhance antiproliferative activity.[3]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many anticancer drugs target protein kinases. The 4-anilino-3-cyanopyridine scaffold, which shares some structural similarity with our target compound, has been shown to produce potent EGFR kinase inhibitors.[6] It is plausible that 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine could act as an inhibitor of various kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., PI3K, MAPKs).

  • Induction of Apoptosis: The compound could potentially induce programmed cell death in cancer cells through modulation of apoptotic pathways.

G Compound 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Kinase Protein Kinase (e.g., EGFR, PI3K) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., Akt, MAPK) Kinase->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotion Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Figure 2: Hypothesized kinase inhibition pathway.

Anti-inflammatory Activity

Phenyl-pyridine derivatives have been reported to possess anti-inflammatory and antioxidant properties.[7] These compounds can modulate key inflammatory signaling pathways.

Potential Mechanisms of Action:

  • Modulation of Inflammatory Pathways: The compound could potentially inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory cytokines (e.g., TNF-α, IL-6).

  • Enzyme Inhibition: It might act as an inhibitor of enzymes involved in the inflammatory process, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Neurological Activity

The pyridine scaffold is a key component of many centrally acting drugs. Analogs of 5-substituted pyridines have been identified as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists.[8] Furthermore, pyridine analogs of dopamine receptor ligands have also been developed.[9]

Potential Mechanisms of Action:

  • Receptor Modulation: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine could potentially bind to and modulate the activity of various neurotransmitter receptors in the central nervous system, such as nAChRs, dopamine receptors, or serotonin receptors. This could lead to a range of neurological effects, from cognitive enhancement to antipsychotic or antidepressant activity.

Proposed Experimental Validation

To validate the hypothesized biological activities, a systematic experimental workflow is proposed.

In Vitro Assays

A tiered approach to in vitro screening is recommended to efficiently identify the primary biological activity of the compound.

Assay Type Specific Assays Purpose
Cytotoxicity/Antiproliferative MTT or CellTiter-Glo assay against a panel of cancer cell lines (e.g., NCI-60)To assess general cytotoxicity and identify cancer cell lines sensitive to the compound.
Kinase Inhibition Kinase panel screening (e.g., DiscoverX KINOMEscan)To identify specific protein kinase targets.
Anti-inflammatory LPS-stimulated cytokine release assay in macrophages (e.g., RAW 264.7)To measure the inhibition of pro-inflammatory cytokine production.
Receptor Binding Radioligand binding assays for a panel of CNS receptorsTo determine the binding affinity for various neurotransmitter receptors.
In Vivo Models

Should promising in vitro activity be observed, further validation in relevant in vivo models would be warranted.

  • Oncology: Xenograft models using cancer cell lines identified as sensitive in vitro.

  • Inflammation: Animal models of acute or chronic inflammation, such as the carrageenan-induced paw edema model or a collagen-induced arthritis model.

  • Neuroscience: Behavioral models relevant to the identified CNS receptor targets, such as models of cognition, anxiety, or depression.

G start Synthesis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine invitro In Vitro Screening (Cytotoxicity, Kinase, Anti-inflammatory, Receptor Binding) start->invitro hit_id Hit Identification & Prioritization invitro->hit_id in_vivo In Vivo Model Validation hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Figure 3: Proposed experimental workflow for validation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the chemical architecture of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine and the biological activities of its structural congeners strongly suggests a high probability of it possessing significant pharmacological properties. The trifluoromethylphenyl and 3-aminopyridine moieties are privileged structures in medicinal chemistry, and their combination in this specific arrangement warrants thorough investigation.

This technical guide provides a foundational framework for initiating research into this novel compound. The proposed synthetic route is practical and amenable to the generation of analogs for SAR studies. The hypothesized biological activities in oncology, inflammation, and neuroscience are based on a solid foundation of existing literature. The outlined experimental workflow offers a clear path for the empirical validation of these hypotheses.

Future research should focus on the synthesis and in vitro screening of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine to ascertain its primary biological activity. Subsequent efforts can then be directed towards lead optimization and in-depth mechanistic studies to fully elucidate its therapeutic potential. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). PubMed. Retrieved February 1, 2026, from [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). Sabinet. Retrieved February 1, 2026, from [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Retrieved February 1, 2026, from [Link]

  • Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. (1995). PubMed. Retrieved February 1, 2026, from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved February 1, 2026, from [Link]

  • 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. (2005). PubMed. Retrieved February 1, 2026, from [Link]

  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). University of Sonora. Retrieved February 1, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.). Wiley Online Library. Retrieved February 1, 2026, from [Link]

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014). Google Patents.

Sources

Foundational

Spectroscopic data for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (NMR, IR, MS)

This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 1226168-85-9). This biaryl scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 1226168-85-9). This biaryl scaffold is a critical intermediate in the development of kinase inhibitors and allosteric modulators, leveraging the metabolic stability of the pyridine ring and the lipophilicity of the trifluoromethyl group.

Part 1: Executive Technical Summary

The structural integrity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine relies on the precise connectivity between the electron-deficient pyridine ring and the electron-withdrawing trifluoromethyl-substituted phenyl ring. Characterization requires distinguishing this specific regioisomer from its 2- and 4-substituted counterparts, a task achieved through specific scalar coupling constants (


) in NMR and fragmentation patterns in MS.

Compound Identity:

  • IUPAC Name: 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

  • Molecular Formula: C₁₂H₉F₃N₂[1]

  • Molecular Weight: 238.21 g/mol [1]

  • Monoisotopic Mass: 238.0718 Da

Part 2: Synthesis & Isolation Strategy

To obtain high-purity spectroscopic data, the compound is synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route minimizes regio-isomeric impurities that could confound spectral assignment.

Experimental Protocol
  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), 3-(Trifluoromethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), and Cs₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v), degassed.

  • Conditions: Heat at 90°C for 12 hours under Argon atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Workflow Visualization

SynthesisWorkflow Start Reactants: 3-Amino-5-bromopyridine + 3-CF3-Ph-B(OH)2 Cat Catalysis: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Start->Cat Suzuki Coupling Inter Crude Mixture: Biaryl Product + Pd Residues Cat->Inter 12h Reflux Purify Purification: Flash Chromatography (DCM:MeOH) Inter->Purify Workup Final Target Analyte: Pure 5-(3-CF3-Ph)pyridin-3-amine Purify->Final Isolation

Figure 1: Suzuki-Miyaura cross-coupling workflow for the generation of the analytical standard.

Part 3: Spectroscopic Characterization (NMR, IR, MS)

A. Mass Spectrometry (ESI-MS)

The mass spectrum provides the primary confirmation of molecular weight. The nitrogen-rich pyridine ring facilitates protonation in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive (+ve).

  • Key Ions:

    • [M+H]⁺: m/z 239.2 (Base Peak, 100%).

    • [M+Na]⁺: m/z 261.2 (Adduct).

    • [2M+H]⁺: m/z 477.4 (Dimer, concentration dependent).

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the molecule typically undergoes neutral loss of HCN (27 Da) from the pyridine ring or HF (20 Da) from the trifluoromethyl group at high energy.

MS_Fragmentation Parent [M+H]+ m/z 239.2 Frag1 [M+H - HCN]+ m/z 212.2 Parent->Frag1 - HCN (Pyridine ring cleavage) Frag2 [M+H - NH3]+ m/z 222.2 Parent->Frag2 - NH3 (Deamination)

Figure 2: Predicted fragmentation pathway in ESI-MS/MS experiments.

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The presence of the trifluoromethyl group causes significant C-F splitting in the ¹³C spectrum.

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C).

1. ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Py-H2 8.25d, J=2.0 Hz1HMost deshielded; between N and C-Ph.
Py-H6 8.05d, J=2.5 Hz1HBetween N and C-NH₂.
Ph-H2' 7.95s (broad)1HOrtho to CF₃ and Biaryl bond.
Ph-H6' 7.90d, J=7.8 Hz1HOrtho to Biaryl bond.
Ph-H4' 7.75d, J=7.8 Hz1HPara to Biaryl bond.
Ph-H5' 7.68t, J=7.8 Hz1HMeta to both substituents.
Py-H4 7.25dd, J=2.0, 2.5 Hz1HShielded by amine (ortho effect).
-NH₂ 5.60s (broad)2HExchangeable amine protons.

2. ¹³C NMR Data (100 MHz, DMSO-d₆)

  • CF₃ Region: δ 124.5 (q, Jᶜ⁻ᶠ ≈ 272 Hz).

  • Aromatic C-CF₃: δ 130.1 (q, Jᶜ⁻ᶠ ≈ 32 Hz).

  • Pyridine C-NH₂: δ 145.2 (High intensity quaternary).

  • Pyridine C-N (CH): δ 138.5, 136.0 (Deshielded by Nitrogen).

C. Infrared Spectroscopy (FT-IR)

IR confirms the functional groups, specifically the primary amine and the fluoro-aromatic system.

Wavenumber (cm⁻¹)Vibration ModeDescription
3450, 3320 N-H StretchPrimary amine doublet (asymmetric/symmetric).
1620 N-H BendScissoring vibration of the amine.
1590, 1480 C=C / C=N StretchAromatic ring skeletal vibrations.
1325 C-F StretchStrong, broad band characteristic of CF₃ groups.
1120 C-F StretchSecondary strong band.

Part 4: Quality Control & Purity Assessment

Before biological testing, the synthesized batch must be validated for purity >95%.

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Aromatic) and 280 nm.

    • Retention Time: ~4.5 min (varies by gradient slope).

  • Storage:

    • Store solid at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reich, H. J. (2023).[2] Structure Determination Using Spectroscopy. University of Wisconsin-Madison Chemistry Department. (General reference for chemical shifts). Link

  • BioFount. (n.d.). Product Entry: 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 1226168-85-9).[3] Chemical Supplier Database. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Exploratory

A Comprehensive Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds The pyridine motif is a cornerstone in medicinal chemistry, gracing the structures...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold in drug design.[1] When combined with a trifluoromethylphenyl group, the resulting 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine emerges as a building block of significant interest. The trifluoromethyl group, a bioisostere for several non-polar moieties, is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine, a valuable asset in the synthetic chemist's toolbox for the construction of complex, biologically active molecules.

Synthesis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine: A Multi-step Approach

The synthesis of 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine is not a trivial one-step process but rather a strategic multi-step sequence that leverages modern cross-coupling and functional group manipulation techniques. A plausible and efficient synthetic route commences with readily available starting materials and proceeds through key intermediates.

A likely synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by the reduction of a nitro group to furnish the desired primary amine.

G cluster_0 Synthesis Pathway A 3-Bromo-5-nitropyridine C 5-(3-(Trifluoromethyl)phenyl)-3-nitropyridine A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B (3-(Trifluoromethyl)phenyl)boronic acid B->C D 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine C->D Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) G cluster_1 Reactivity of the Amino Group A 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine C Amide A->C Acylation E Sulfonamide A->E Sulfonylation G Urea A->G Urea Formation I Diarylamine A->I Buchwald-Hartwig Amination B Acyl Chloride (RCOCl) B->C D Sulfonyl Chloride (RSO2Cl) D->E F Isocyanate (RNCO) F->G H Aryl Halide (Ar-X) H->I

Sources

Protocols & Analytical Methods

Method

High-Definition Application Note: Cellular Validation of Biaryl Amine Scaffolds

Executive Summary & Scientific Rationale 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 112110-07-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the biaryl amine class. This structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 112110-07-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the biaryl amine class. This structural motif acts as a critical hinge-binding fragment for numerous Type I and Type II kinase inhibitors (e.g., B-RAF, p38 MAPK, and VEGFR inhibitors). The inclusion of the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, increasing the likelihood of membrane permeability.

This Application Note provides a rigorous workflow for validating this compound not merely as a chemical intermediate, but as a bioactive Lead Scaffold . The protocols below are designed to answer two critical questions in early-stage drug discovery:

  • Does the molecule enter the cell and bind a specific target? (Proven via Cellular Thermal Shift Assay - CETSA).

  • Does this binding result in functional pathway inhibition? (Proven via Phospho-Signaling Analysis).

Compound Preparation & Physicochemical Management[1][2][3]

The presence of the -CF3 group significantly increases the logP (lipophilicity) of the pyridine core. Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which leads to false negatives in potency assays.

Stock Solution Protocol
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: MW = 238.21 g/mol . To make 1 mL of 50 mM stock, weigh 11.91 mg of powder.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical QC Step: Before adding to cells, dilute the stock 1:1000 in PBS. If the solution turns turbid (Tyndall effect), the compound has precipitated. You must lower the working concentration.

Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, moving from physical verification to functional impact.

AssayWorkflow Compound 5-(3-(Trifluoromethyl) phenyl)pyridin-3-amine Prep Stock Prep (DMSO) Compound->Prep Safety Cytotoxicity (CellTiter-Glo) Prep->Safety Determine Max Dose Target Target Engagement (CETSA) Safety->Target Use Non-Toxic Dose Function Pathway Inhibition (Western Blot) Target->Function Confirm Binding Decision Lead Optimization Decision Function->Decision

Figure 1: Sequential validation workflow ensuring toxicity does not confound mechanism-of-action data.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine enters the cell and physically binds to a target protein (e.g., p38 MAPK or B-RAF), thermally stabilizing it.

Mechanism

Ligand binding increases the thermodynamic stability of a protein.[1] When heated, unbound proteins denature and precipitate; bound proteins remain in solution.

Materials
  • Cell Line: A375 (Melanoma) or THP-1 (Monocytic), depending on the suspected kinase target.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail.

  • Detection: Western Blot reagents for the specific target (e.g., anti-p38 or anti-BRAF).

Step-by-Step Procedure
  • Seeding: Plate cells in 6-well plates (1 x 10^6 cells/well) and incubate overnight at 37°C.

  • Treatment:

    • Treat cells with 10 µM of the test compound.

    • Control: Treat cells with DMSO (0.1% v/v) only.

    • Incubate for 1 hour at 37°C to allow cellular entry.

  • Harvesting: Trypsinize (if adherent), wash with PBS, and resuspend cells in PBS supplemented with protease inhibitors.

  • Thermal Challenge (The Critical Step):

    • Divide the cell suspension into 8 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature for 3 minutes using a gradient PCR cycler (Range: 40°C to 64°C).

    • Example Gradient: 40, 43, 46, 49, 52, 55, 58, 61°C.

    • Immediately cool at RT for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Supernatant: Contains the stabilized (soluble) protein.

    • Pellet: Contains denatured protein (discard).

  • Readout: Perform Western Blot on the supernatant.

Data Analysis

Plot the band intensity (y-axis) vs. Temperature (x-axis).

  • Shift Calculation: Calculate the

    
     (temperature at which 50% of protein remains soluble).
    
  • Success Criteria: A positive shift (

    
    ) in the compound-treated curve compared to DMSO indicates direct target engagement.
    

Protocol B: Functional Kinase Inhibition (Phospho-Signaling)

Objective: To verify that the binding observed in CETSA results in the inhibition of the downstream signaling cascade. Given the scaffold structure, we will model a MAPK Pathway inhibition assay.

Experimental Design
  • Cell Model: A375 cells (Constitutively active BRAF-V600E drives high pERK).

  • Readout: Ratio of Phospho-ERK1/2 (Thr202/Tyr204) to Total ERK1/2.

SignalingPathway Compound Test Compound (Inhibitor) RAF RAF Kinase (Target?) Compound->RAF Blockade RAS RAS-GTP RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Readout) ERK->pERK Activation Nucleus Transcription (Proliferation) pERK->Nucleus

Figure 2: Proposed Mechanism of Action. The compound is expected to block the cascade at the RAF or upstream kinase level, reducing pERK levels.

Step-by-Step Procedure
  • Starvation: Seed A375 cells. Once attached, switch to serum-free media for 16 hours. This reduces background noise from growth factors.

  • Dosing:

    • Prepare a dose-response curve of the compound: 0, 0.1, 0.5, 1, 5, 10 µM.

    • Add to cells and incubate for 2 hours .

  • Stimulation (Optional): If using a cell line without constitutive activation (e.g., HeLa), stimulate with PMA (100 ng/mL) or EGF (50 ng/mL) for 15 minutes after compound incubation.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Lyse immediately on ice.

  • Western Blotting:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Rabbit anti-pERK1/2 (1:1000) and Mouse anti-Total ERK1/2 (1:1000).

    • Normalization: Use GAPDH or Total ERK as the loading control.

Expected Results & Troubleshooting
ObservationInterpretationTroubleshooting
Dose-dependent pERK reduction Successful functional inhibition.Proceed to IC50 calculation.
No change in pERK No functional inhibition or wrong target.Verify CETSA data; test alternative pathways (e.g., p38, JNK).
Total ERK reduction Cytotoxicity or protein degradation.Check cell viability; shorten incubation time.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the role of the CF3 group in bioavailability).

  • Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9, 28–39.

Sources

Application

Experimental design for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine efficacy studies

Application Note: Efficacy Profiling of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Introduction & Scope 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 1226168-85-9) represents a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficacy Profiling of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

Introduction & Scope

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 1226168-85-9) represents a "privileged structure" in medicinal chemistry—specifically, the bi-aryl amine motif.[1] This scaffold is frequently utilized as a hinge-binding fragment or hydrophobic core in the design of Type I and Type II kinase inhibitors (e.g., targeting p38 MAPK, B-Raf, or VEGFR).[1]

This Application Note defines a rigorous experimental framework to validate the efficacy of this compound as a lead candidate. Unlike a finished drug with a single defined indication, this molecule acts as a chemical probe.[1] Therefore, this guide prioritizes target deconvolution followed by phenotypic validation .[1]

Key Objectives:

  • Formulation: Establish solubility limits for biochemical and in vivo use.

  • Target Engagement: Quantify binding affinity against a panel of oncogenic kinases.

  • Cellular Efficacy: Correlate biochemical potency with anti-proliferative effects in cancer cell lines.

  • In Vivo Proof-of-Concept: Assess tumor growth inhibition (TGI) in a xenograft model.

Compound Preparation & Formulation

Before efficacy testing, the physicochemical properties must be standardized to ensure reproducibility.[1]

Table 1: Physicochemical Profile & Formulation Strategy

ParameterSpecificationProtocol Note
Molecular Weight 238.21 g/mol Use for molarity calculations.[1]
Solubility (DMSO) > 20 mg/mLStock Solution: Prepare 10 mM stock in 100% DMSO. Aliquot (20 µL) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Solubility (Aqueous) Low (< 1 mg/mL)In Vivo Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1] Sonicate to form a clear suspension/solution.
Stability High (Trifluoromethyl group)The -CF3 group prevents metabolic oxidation at the phenyl ring, enhancing half-life (

).[1]

Phase I: Target Deconvolution (Kinome Profiling)[1]

Since this compound is a scaffold, its precise target profile must be empirically determined.[1] We utilize a Radiometric HotSpot™ Assay to screen against a diversity panel of kinases.

Rationale: The 3-aminopyridine moiety typically functions as a hinge binder, while the trifluoromethylphenyl group occupies the hydrophobic pocket II.[1] This geometry often favors Serine/Threonine kinases (p38, Raf) or Tyrosine kinases (VEGFR).[1]

Protocol A: Kinase Selectivity Screen

  • Panel Selection: Screen against a 50-kinase diversity panel (focusing on TK and CMGC families).

  • Concentration: Test at a single concentration of 10 µM .

  • Threshold: Hits are defined as kinases showing < 50% remaining activity.

  • Follow-up: Determine

    
     for all hits using a 10-point dose-response curve (starting at 10 µM, 3-fold dilution).
    

Critical Control: Use Staurosporine (1 µM) as a universal positive control for kinase inhibition.

Phase II: In Vitro Efficacy (Cellular)

Once the primary target (e.g., B-Raf or p38 MAPK) is identified, efficacy must be validated in cell lines driven by that specific oncogene.[1]

Hypothesis: If the compound inhibits B-Raf, it will selectively kill cells harboring the BRAF V600E mutation (e.g., A375 melanoma cells) while sparing wild-type cells.[1]

Protocol B: CellTiter-Glo® Proliferation Assay

  • Objective: Determine the cellular

    
     (Effective Concentration).
    
  • Cell Lines:

    • Test: A375 (Melanoma, BRAF V600E).[1]

    • Control: HFF-1 (Human Foreskin Fibroblasts, Non-malignant).[1]

Step-by-Step Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates in 90 µL complete media. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare 10x compound dilutions in media (0.1% DMSO final). Add 10 µL per well.

    • Dose Range: 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.[1]

  • Incubation: Treat cells for 72 hours .

  • Readout: Add 100 µL CellTiter-Glo® reagent.[1] Shake 2 min. Incubate 10 min (dark). Read Luminescence.

  • Analysis: Normalize to DMSO control (100%). Fit data to a 4-parameter logistic curve (GraphPad Prism).[1]

Visualization: Mechanism of Action (MAPK Pathway) [1]

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activates RAS RAS-GTP RTK->RAS Activates RAF RAF (Target) RAS->RAF Recruits MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Drives Gene Expression Compound 5-(3-(CF3)phenyl) pyridin-3-amine Compound->RAF Inhibits

Figure 1: Hypothesized Mechanism of Action.[1][2] The compound targets the RAF kinase node, blocking downstream MEK/ERK phosphorylation and arresting proliferation.[1]

Phase III: Mechanistic Validation (Biomarkers)[1]

Efficacy is not just cell death; it is the suppression of the specific signaling pathway.

Protocol C: Western Blot Analysis

  • Treatment: Treat A375 cells with

    
     concentration of the compound for 2, 6, and 24 hours.[1]
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204).[1] (Loss of signal indicates target engagement).[1]

    • Control Antibody: Total ERK1/2 and GAPDH.

  • Success Criteria: >80% reduction in p-ERK signal compared to DMSO control at 2 hours.

Phase IV: In Vivo Efficacy (Xenograft Model)

Rationale: To confirm that the compound has sufficient bioavailability and metabolic stability to inhibit tumor growth in a living system.

Protocol D: A375 Mouse Xenograft

  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Implantation: Inject

    
     A375 cells (in 50% Matrigel) subcutaneously into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³, randomize mice into 3 groups (n=8/group):

    • Group 1: Vehicle Control (QD, PO).[1]

    • Group 2: Compound 10 mg/kg (QD, PO).[1]

    • Group 3: Compound 50 mg/kg (QD, PO).[1]

  • Dosing: Oral gavage (PO) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI):

    
    
    (Where T = Treated volume, C = Control volume).
    

Visualization: Experimental Workflow

Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Proof of Concept Step1 Kinome Screen (HotSpot Assay) Step2 IC50 Determination (FRET) Step1->Step2 Hit Selection Step3 Cell Viability (A375/THP-1) Step2->Step3 Potency Check Step4 PK Study (Bioavailability) Step3->Step4 Lead Selection Step5 Xenograft (Tumor Volume) Step4->Step5 Formulation Opt.

Figure 2: Sequential Workflow for Efficacy Profiling. The process moves from biochemical target identification to physiological validation.[1]

References

  • Compound Data: PubChem. 2-methyl-5-(trifluoromethyl)pyridin-3-amine (Analogous Structure Data). National Library of Medicine. [Link][1]

  • Kinase Profiling: Reaction Biology. Kinase HotSpot™ Assay Technology. [Link][1]

  • In Vivo Methodology: Charles River Laboratories. Cell Line Derived Xenograft (CDX) Models. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Chemists Status: Active Introduction Welcome to the Technical Support Center. You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Chemists Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is stalling.

This is a biaryl system containing a basic pyridine nitrogen, a primary amine, and an electron-withdrawing trifluoromethyl group. This specific combination presents three competing failure modes:

  • Catalyst Poisoning: The free amine (

    
    ) and pyridine nitrogen competitively bind to the Palladium center, arresting the catalytic cycle.
    
  • Protodeboronation: The electron-deficient nature of the coupling partners can accelerate boronic acid hydrolysis before transmetallation occurs.

  • Purification Losses: The product is amphoteric and polar, leading to significant mass loss during aqueous workup or silica chromatography.

This guide prioritizes Route Strategy over simple optimization. We recommend the Nitro-Reduction Pathway for high-yield consistency, reserving the Direct Amine Coupling for rapid, small-scale analoging.

Module 1: Route Selection Strategy

The Core Directive: Do not couple the free amine unless necessary. The most common cause of low yield (<40%) is attempting to couple 3-amino-5-bromopyridine directly. The free amine acts as a ligand, displacing phosphines on the Pd catalyst.

Recommended Pathway: The Nitro-Reduction Route

This route utilizes 3-bromo-5-nitropyridine . The nitro group is strongly electron-withdrawing, activating the C-Br bond for oxidative addition while preventing catalyst coordination.

Step 1: Suzuki-Miyaura Coupling (Nitro intermediate) Step 2: Iron or Hydrogenation Reduction (Final Product)

Decision Matrix: Which Route?

RouteStrategy Start Start: Synthesis Planning Scale What is your scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Speed is priority Large > 1 gram (Process) Scale->Large Purity is priority Direct Route A: Direct Amine Coupling (Fast, Lower Yield Risk) Small->Direct Nitro Route B: Nitro-Reduction (Robust, High Yield) Large->Nitro DirectWarn Use XPhos or SPhos Pd G3 Direct->DirectWarn Requires specialized ligands NitroBenefit Use Pd(dppf)Cl2 or Pd(PPh3)4 Nitro->NitroBenefit Standard Pd catalysts ok

Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and catalyst availability.

Module 2: The "Gold Standard" Protocol (Nitro Route)

Target Intermediate: 3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine

Step 1: Suzuki Coupling

Reaction Profile:

  • Halide: 3-bromo-5-nitropyridine (1.0 equiv)

  • Boronate: 3-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temp: 90°C

Why this works: The nitro group pulls electron density from the pyridine ring, making the C-Br bond highly reactive toward Oxidative Addition (the rate-determining step). The boronic acid is on the phenyl ring, which is stable; avoiding pyridyl boronic acids prevents rapid hydrolysis.

Step 2: Reduction to Amine

Method A: Iron/Ammonium Chloride (Robust)

  • Reagents: Fe powder (5 equiv),

    
     (5 equiv).
    
  • Solvent: EtOH/Water (3:1).

  • Temp: 70°C for 2 hours.

  • Workup Criticality: Filter hot through Celite to remove iron sludge. Wash the cake with hot MeOH. The product can trap in the iron matrix.

Method B: Hydrogenation (Cleanest)

  • Reagents:

    
     (balloon), 10% Pd/C.
    
  • Solvent: MeOH or EtOAc.

  • Warning: Monitor closely. Prolonged exposure can dechlorinate/debrominate if other halogens are present (not applicable here, but good practice).

Module 3: Troubleshooting The Direct Amine Route

If you must use 3-amino-5-bromopyridine , you will likely face stalled conversion.

Issue 1: The Reaction Turns Black Immediately (Pd Crash Out)

Cause: The free amine on the pyridine coordinates to Pd(II), preventing reduction to the active Pd(0) species, or bridging Pd centers to form inactive clusters. Solution:

  • Switch Ligands: Use bulky, electron-rich Buchwald ligands like XPhos or SPhos . These bulky ligands prevent the amine substrate from binding to the metal center.

  • Pre-catalyst: Use Pd-G3-XPhos precatalysts instead of mixing

    
     + Ligand in situ. This ensures the active species forms correctly.
    
Issue 2: Low Yield due to Protodeboronation

Cause: The


 group on the boronic acid is electron-withdrawing, making the C-B bond labile under basic aqueous conditions.
Solution: 
  • Reduce Water: Switch to anhydrous conditions using

    
      or 
    
    
    
    in dry DMF or Dioxane.
  • Slow Addition: Add the base last or add the boronic acid in portions to keep its concentration low relative to the catalyst.

Troubleshooting Logic Flow

Troubleshooting Problem Low Yield Observed CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Remains SM Halide Remains CheckTLC->SM_Remains SM_Gone SM Halide Consumed CheckTLC->SM_Gone OxAddFail Oxidative Addition Failure SM_Remains->OxAddFail Catalyst Poisoned Protodeb Protodeboronation (Boronic acid hydrolyzed) SM_Gone->Protodeb Product not forming Fix1 Action: Switch to XPhos-Pd-G3 or Increase Temp OxAddFail->Fix1 Fix2 Action: Use Anhydrous Base (Cs2CO3/DMF) Protodeb->Fix2

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure in Suzuki coupling.

Module 4: Purification & Isolation (The Hidden Yield Killer)

Users often synthesize the molecule successfully but lose it during workup.

Physicochemical Properties:

  • Amphoteric: The pyridine nitrogen is basic (

    
    ), but the amine is an aniline-like donor (
    
    
    
    ). The
    
    
    group makes the system lipophilic.
  • Pd Affinity: Pyridyl-amines bind residual Palladium tightly.

Protocol for Maximum Recovery:

  • The pH Trap: Do not extract with strongly acidic water (product goes to aqueous) or strongly basic water (emulsions). Adjust aqueous layer to pH 8-9 (using saturated

    
    ) before extraction with EtOAc or DCM.
    
  • Pd Scavenging: If the product is grey/brown, it contains Pd.

    • Solution: Treat the organic layer with SiliaMetS® Thiol or activated charcoal (50 wt%) for 30 minutes at 40°C. Filter through Celite.

  • Chromatography:

    • Use DCM/MeOH gradients.

    • Critical Additive: Add 1% Triethylamine or 1%

      
        to the eluent. This deactivates silica silanols, preventing the basic pyridine from "streaking" or sticking permanently to the column.
      

Frequently Asked Questions (FAQ)

Q1: Can I use the pyridyl boronic acid and the phenyl bromide instead? A: Strongly Discouraged. Pyridyl boronic acids (especially 3-amino-5-pyridyl) are notoriously unstable and prone to rapid protodeboronation. Always place the halogen on the pyridine ring and the boronic acid on the benzene ring for this specific scaffold.

Q2: My product is oiling out and won't crystallize. How do I get a solid? A: This molecule is lipophilic due to the


 group. Dissolve the oil in a minimum amount of hot EtOAc  or MTBE , then slowly add Heptane  or Hexane  until cloudy. Let it stand in the fridge. Alternatively, convert it to the HCl salt (using HCl in Dioxane) which is usually a nice solid.

Q3: I see a "homocoupling" spot on TLC. How do I stop it? A: Homocoupling (Phenyl-Phenyl dimer) happens when oxygen enters the system. Ensure you are sparging your solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst. Do not just "blanket" the flask; active sparging is required.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Pd-Catalyzed C-N Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1146–1178. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198-205. Link

Optimization

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine stability and degradation pathways

The following Technical Support Guide is designed for researchers and drug development professionals working with 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine . This guide moves beyond standard safety data sheets (SDS) t...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine .

This guide moves beyond standard safety data sheets (SDS) to provide actionable, mechanism-based troubleshooting for stability and degradation issues.

CAS Number: 1226168-85-9 | Molecular Formula: C₁₂H₉F₃N₂ | MW: 238.21 g/mol [1][2][3]

Core Stability Profile & Storage Directives

This molecule combines a nucleophilic aniline-like amine with an electron-deficient pyridine ring and a lipophilic trifluoromethyl-phenyl group .[1][2] This structural triad dictates its specific instability profile: sensitivity to oxidative coupling (color change) and photolytic degradation.

Storage "First Line of Defense"
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Slows the kinetics of auto-oxidation and amine coupling reactions.[1]
Atmosphere Inert (Argon/Nitrogen) The primary amine at position 3 is susceptible to oxidation.[1] Air exposure leads to "browning" via azo/diazo species formation.
Light Amber Vials / Foil Wrap Aminopyridines are photosensitive.[1][2][4] UV exposure excites the pyridine ring, leading to radical formation and polymerization (tars).
Solvent DMSO / Methanol (Fresh) Avoid acetone or aldehydes; the primary amine will form imines (Schiff bases) rapidly.[1]

Troubleshooting Guide (Q&A)

Direct solutions for common experimental anomalies.

Issue 1: The white powder has turned beige or brown.

Diagnosis: Oxidative Coupling (Azo Formation). Mechanism: 3-Aminopyridines are electron-rich at the exocyclic nitrogen.[1][2] Upon exposure to oxygen and trace moisture, they undergo single-electron transfer (SET) oxidation, forming radical cations that couple to form azo-dimers or complex "aniline black"-type polymers.[1][2] Impact: Loss of purity; potential interference in biological assays due to "pan-assay interference" (PAINS) properties of the degradation polymers. Corrective Action:

  • Check LC-MS for a dimer peak at [2M-2 + H]⁺ (approx.[1][2] m/z 475).

  • If degradation is <5%, repurify via silica flash chromatography (DCM/MeOH gradient).

  • Prevention: Store under Argon.

Issue 2: Unexpected peak at M+16 in LC-MS.

Diagnosis: N-Oxide Formation. Mechanism: The pyridine nitrogen is basic and can be oxidized to the N-oxide by peroxides present in aged solvents (e.g., ethers, THF) or air exposure.[1][2] Note: The exocyclic amine can also oxidize to a hydroxylamine, but Pyridine-N-oxide is thermodynamically favorable.[1][2] Corrective Action:

  • Avoid using THF or Dioxane unless freshly distilled/inhibitor-free.[1][2]

  • Use reducing conditions (e.g., Sodium dithionite wash) if the N-oxide is a major impurity, though re-synthesis is often more efficient.

Issue 3: Compound precipitates when added to cell culture media (pH 7.4).

Diagnosis: pH-Dependent Solubility Crash. Mechanism: The pyridine nitrogen (pKa ~5–6) is protonated and soluble in acidic buffers. However, the 3-(trifluoromethyl)phenyl group is highly lipophilic. At physiological pH (7.4), the molecule exists as the neutral free base, which has poor aqueous solubility. Corrective Action:

  • Do not dissolve directly in media.

  • Prepare a 10–20 mM stock in DMSO .

  • Dilute into media with rapid vortexing, ensuring final DMSO concentration is <0.5%.

  • If precipitation persists, formulate as a Mesylate or Hydrochloride salt to improve dissolution kinetics.

Issue 4: "Ghost" peaks appearing in NMR (Doublet splitting).

Diagnosis: Rotational Isomerism (Unlikely) or Salt Disproportionation. Mechanism: While true atropisomerism is unlikely (low steric barrier), the biaryl bond can show restricted rotation in NMR timescales at low temperatures. More likely, if you are using a salt form (e.g., HCl), trace water in DMSO-d6 can cause disproportionation between the free base and the salt, showing dual peaks. Corrective Action:

  • Add a drop of D₂O to the NMR tube (collapses exchangeable protons).

  • Add 1 eq. of TFA-d to force the entire population to the protonated state.

Degradation Pathways & Mechanisms

The following Graphviz diagram details the specific chemical pathways leading to the impurities discussed above.

DegradationPathways Parent 5-(3-(Trifluoromethyl)phenyl) pyridin-3-amine (MW 238.2) Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Light Photolysis (UV Light) Parent->Light Solvent Solvent Interaction (Acetone/Aldehydes) Parent->Solvent PyridineNOxide Pyridine N-Oxide (M+16) Oxidation->PyridineNOxide Peroxides in solvent AzoDimer Azo Dimer (Color: Brown/Black) (2M - 2H) Oxidation->AzoDimer Air + Time Radical Radical Intermediates Light->Radical Polymer Polymers/Tars (Insoluble) Radical->Polymer Imine Schiff Base (Imine) (M + Solvent - H2O) Solvent->Imine Condensation

Caption: Primary degradation pathways for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine showing oxidation, photolysis, and solvent incompatibility risks.[1][2]

Forced Degradation Protocol (Stress Testing)

To validate analytical methods (HPLC/LC-MS) for this compound, perform the following stress tests. This ensures your method can separate the parent peak from likely degradants.

Reagents & Equipment
  • Stock Solution: 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid: 1N HCl.

  • Base: 1N NaOH.

  • Oxidant: 3% H₂O₂.

  • Heat Block: Set to 60°C.

Step-by-Step Protocol
Stress ConditionProcedureExpected OutcomeNotes
Acid Hydrolysis Mix 1 mL Stock + 1 mL 1N HCl . Heat at 60°C for 4 hours.Stable. The CF₃ group and biaryl bond are generally resistant to mild acid hydrolysis.
Base Hydrolysis Mix 1 mL Stock + 1 mL 1N NaOH . Heat at 60°C for 4 hours.Minor Degradation. Extreme base might hydrolyze the CF₃ to a carboxylate (rare) or degrade the pyridine ring.
Oxidation Mix 1 mL Stock + 1 mL 3% H₂O₂ . RT for 2 hours.Significant Degradation. Expect N-oxides (M+16) and nitro species.[1][2] Primary failure mode.
Photolysis Expose solid powder to UV light (1.2M lux hours) for 24h.[1][2]Surface Discoloration. Analyze only the surface layer. Expect polymerization peaks.
Thermal Heat solid at 80°C for 24 hours.Stable (if dry).Instability here indicates residual solvent or moisture.

References & Authority

  • Aminopyridine Oxidation Mechanisms: The oxidation of aminopyridines typically proceeds via radical cation intermediates leading to azo linkages. See general chemistry of 3-aminopyridine degradation.

  • Forced Degradation Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • LC-MS of Pyridine Metabolites: Characterization of pyridine oxidation products (N-oxides) by LC-MS. (General reference for M+16 interpretation).

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

This guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of the novel compound 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of the novel compound 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (referred to herein as CPT-3A). As a weakly basic, likely lipophilic molecule—inferred from its trifluoromethyl and phenylpyridine structure—CPT-3A is anticipated to present challenges related to poor aqueous solubility, which is a primary barrier to achieving adequate systemic exposure after oral administration.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of pre-formulation and formulation development for this compound. The advice herein is grounded in established principles of medicinal chemistry and pharmaceutics, explaining the causality behind experimental choices to empower you to make data-driven decisions.

Section 1: Initial Characterization & Troubleshooting Low Bioavailability

This section addresses the foundational questions that arise when initial in vivo studies show poor oral bioavailability of CPT-3A.

FAQ 1.1: My initial pharmacokinetic (PK) study shows very low oral bioavailability for CPT-3A. What are the most likely causes?

Low oral bioavailability for a compound like CPT-3A, a weakly basic amine, is often multifactorial but typically rooted in poor solubility and/or dissolution rate in the gastrointestinal (GI) tract.[1] Key contributing factors include:

  • Low Aqueous Solubility: The core structure is largely hydrophobic. The trifluoromethyl (-CF3) group, while beneficial for metabolic stability and target binding, significantly increases lipophilicity, which can reduce aqueous solubility.[3][4]

  • Poor Dissolution Rate: Even if the compound has moderate solubility, a slow dissolution rate from the solid form can mean that it passes through the GI tract before it can fully dissolve and be absorbed. This is a classic "dissolution rate-limited" absorption scenario.

  • pH-Dependent Solubility: As a pyridin-3-amine, CPT-3A is a weak base.[1] This means its solubility is expected to be higher in the acidic environment of the stomach (where it can be protonated to form a more soluble salt) and dramatically decrease in the more neutral to alkaline pH of the small intestine, where the majority of drug absorption occurs. This can lead to precipitation in the intestine.

  • High First-Pass Metabolism: While the -CF3 group can block metabolic hotspots, the aromatic amine and pyridine rings may still be susceptible to metabolism by cytochrome P450 enzymes in the liver and gut wall.[5][6]

To diagnose the primary issue, a systematic approach is necessary, as outlined in the workflow below.

Experimental Workflow: Diagnosing the Cause of Poor Bioavailability

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Permeability & Metabolism cluster_2 Phase 3: Data Interpretation & Strategy Selection A Determine Kinetic & Thermodynamic Solubility (pH 2.0 - 7.4) B Measure LogP / LogD (Lipophilicity) A->B C Assess Solid-State Properties (PXRD, DSC, TGA) B->C D Conduct Caco-2 or PAMPA Assay (Permeability Assessment) E Perform Liver Microsome Stability Assay (Metabolic Stability) D->E F Analyze Data: - Low Solubility? - Low Permeability? - High Metabolism? G Solubility-Limited (BCS Class II/IV) F->G Yes H Permeability-Limited (BCS Class III/IV) F->H Yes I Metabolism-Limited F->I Yes J Select Bioavailability Enhancement Strategy G->J H->J I->J

Caption: A decision-making workflow for identifying the root cause of low bioavailability.

Section 2: Pre-Formulation Strategies to Enhance Solubility

Once poor solubility is confirmed as a primary culprit, several pre-formulation strategies can be employed before moving to complex formulations.

FAQ 2.1: How can I use salt formation to improve the solubility and dissolution of CPT-3A?

Salt formation is a powerful and common strategy for improving the solubility of weakly basic or acidic drugs.[2][7] For CPT-3A, a weak base, forming a salt with a pharmaceutically acceptable acid can dramatically increase its aqueous solubility and dissolution rate.[8][9]

Causality: By reacting the basic nitrogen on the pyridine ring with an acid, you form an ion pair (a salt). This salt form generally has a much higher solubility in water than the neutral "free base" form because the ionic nature of the salt interacts more favorably with polar water molecules.[10][11]

Experimental Protocol: Pharmaceutical Salt Screening

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric, citric, maleic).[8][10]

  • Stoichiometry: Based on the structure of CPT-3A, a 1:1 molar ratio of drug to counterion is the logical starting point.

  • Solvent Selection: Use a range of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, water mixtures) to encourage crystallization.

  • Screening Methods:

    • Slurry Conversion: Add the free base to a saturated solution of the counterion in a chosen solvent. Stir at room and elevated temperatures (e.g., 50°C) for 24-48 hours.

    • Solvent Evaporation: Dissolve both the free base and the acid in a common solvent and allow the solvent to evaporate slowly.

  • Isolation and Characterization: Isolate any resulting solids by filtration. The solid must be rigorously characterized to confirm salt formation and assess its properties:

    • X-Ray Powder Diffraction (PXRD): To confirm a new, crystalline solid form has been created.

    • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To determine the melting point and thermal stability.

    • Proton NMR / Ion Chromatography: To confirm the stoichiometry of the salt.[8][9]

    • Dynamic Vapor Sorption (DVS): To assess hygroscopicity, a critical parameter for stability and handling.

    • Kinetic Solubility: Measure the solubility of each confirmed salt form in relevant media (e.g., water, pH 6.8 buffer).

Data Summary Table: Example Salt Screen Results for CPT-3A

Salt FormMelting Point (°C)Aqueous Solubility (mg/mL at 25°C)Hygroscopicity (% weight gain at 80% RH)Crystalline Form
Free Base115 °C0.02< 0.1%Form I
Hydrochloride188 °C (decomposes)5.55.2% (deliquescent)Form A
Mesylate210 °C15.2 0.5% Form B (stable)
Sulfate235 °C8.12.5%Form C
Tartrate165 °C2.31.1%Form D

Troubleshooting:

  • No Crystals Form: The salt may be too soluble in the chosen solvent, or it may form an oil. Try a less polar solvent or use a solvent/anti-solvent precipitation method.

  • High Hygroscopicity: A highly hygroscopic salt (like the hydrochloride in the example) can be difficult to handle and formulate. Prioritize salts with low hygroscopicity, such as the mesylate in the example.[8]

Section 3: Formulation-Based Strategies for Bioavailability Enhancement

If salt formation is insufficient or not feasible, advanced formulation strategies are the next logical step. These methods aim to present the drug to the GI tract in a solubilized or more readily dissolvable state.

FAQ 3.1: What are Amorphous Solid Dispersions (ASDs), and how can they help with CPT-3A?

An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed at a molecular level within a solid carrier, typically a polymer, in a non-crystalline (amorphous) state.[12][13]

Causality: A crystalline drug's low solubility is partly due to the strong, stable crystal lattice that must be broken down for the drug to dissolve. By converting the drug to a high-energy amorphous state, you eliminate this crystal lattice energy barrier.[12][13] This can lead to a state of "supersaturation" in the GI tract, where the concentration of the dissolved drug temporarily exceeds its equilibrium solubility, creating a powerful driving force for absorption.[14][15]

Experimental Protocol: Screening for an ASD Formulation

  • Polymer Selection: Choose pharmaceutically acceptable polymers known to form stable ASDs, such as PVP (polyvinylpyrrolidone), PVP-VA (vinylpyrrolidone-vinyl acetate copolymer), or HPMC-AS (hydroxypropyl methylcellulose acetate succinate).

  • Preparation Method:

    • Spray Drying: Dissolve CPT-3A and the polymer in a common solvent. Spray the solution into a heated chamber to rapidly evaporate the solvent, trapping the drug in its amorphous state within the polymer.

    • Hot Melt Extrusion (HME): Blend CPT-3A and a thermally stable polymer. Process the blend through a heated extruder to melt the components and form a molecular dispersion.[1]

  • Characterization:

    • PXRD: To confirm the absence of crystallinity (a "halo" pattern instead of sharp peaks).

    • Modulated DSC (mDSC): To identify a single glass transition temperature (Tg), which indicates a homogenous molecular dispersion.

    • In Vitro Dissolution Testing: Perform dissolution tests in simulated intestinal fluid (e.g., FaSSIF) to observe the extent and duration of supersaturation.

  • Stability Testing: Store the ASD under accelerated conditions (e.g., 40°C / 75% RH) and periodically re-test with PXRD and DSC to ensure the drug does not recrystallize over time, as this would negate the solubility advantage.[13]

Workflow: ASD Formulation Development

G A Select Polymer & Drug Loading (e.g., PVP-VA, 25% drug) B Prepare ASD (Spray Drying or HME) A->B C Characterize Solid State (PXRD, mDSC) B->C D Amorphous & Homogeneous? C->D E Perform In Vitro Dissolution (FaSSIF Media) D->E Yes J Reformulate: - Change Polymer - Lower Drug Load - Add Stabilizer D->J No F Supersaturation Achieved? E->F G Assess Physical Stability (40°C/75% RH) F->G Yes F->J No H Stable for >3 Months? G->H I Proceed to In Vivo PK Study H->I Yes H->J No

Caption: A systematic workflow for developing and validating an Amorphous Solid Dispersion (ASD).

FAQ 3.2: When should I consider a Lipid-Based Drug Delivery System (LBDDS) for CPT-3A?

A Lipid-Based Drug Delivery System (LBDDS) is an excellent choice for highly lipophilic compounds like CPT-3A, especially if ASDs prove to be physically unstable.[16][17][18] These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.

Causality: LBDDS work by presenting the drug in a pre-dissolved state.[19] When the formulation (often in a softgel capsule) disperses in the GI fluid, it forms fine oil-in-water emulsions or microemulsions.[19][20] This maintains the drug in a solubilized state, avoiding the need for dissolution from a solid form. Furthermore, these systems can leverage the body's natural lipid absorption pathways, potentially enhancing absorption via lymphatic transport and reducing first-pass metabolism.[20][21]

Troubleshooting:

  • Poor Drug Solubility in Lipids: If CPT-3A has low solubility in common pharmaceutical oils, screen a wide range of excipients, including long-chain and medium-chain triglycerides, and various surfactants and co-solvents (e.g., Cremophor®, Labrasol®, Transcutol®).

  • Formulation Instability or Precipitation: The drug may precipitate out of the lipid formulation upon dilution in aqueous media. This can be mitigated by optimizing the surfactant-to-oil ratio to ensure the formation of a stable microemulsion.

Section 4: Chemical Modification - The Prodrug Approach

FAQ 4.1: If formulation strategies are not sufficient, can I modify the CPT-3A molecule itself?

Yes. A prodrug strategy is a medicinal chemistry approach where the active drug (CPT-3A) is temporarily modified by attaching a promoiety.[22] This new molecule (the prodrug) has improved properties (like better solubility or permeability) and is designed to convert back to the active CPT-3A in vivo through enzymatic or chemical reactions.[23][24]

Causality: For an aromatic amine like CPT-3A, a common prodrug strategy is to form an amide or a carbamate by reacting the amine group with an entity that increases water solubility.[22] For example, attaching an amino acid can create a prodrug with significantly higher water solubility and potentially target amino acid transporters in the gut for improved absorption.[23][25]

Example Prodrug Strategy:

  • Amino Acid Prodrug: Couple L-Valine to the 3-amino group of CPT-3A. The resulting amide prodrug will have a free carboxylic acid and a new amino group, making it much more water-soluble at intestinal pH. In vivo, endogenous peptidases are expected to cleave the amide bond, releasing the active CPT-3A.[23]

Troubleshooting:

  • Incomplete Conversion: The prodrug may not efficiently convert back to the active drug, leading to low exposure of CPT-3A. This requires testing the prodrug's stability in plasma and liver microsome preparations to ensure efficient cleavage.

  • Prodrug is a P-gp Substrate: The modification could inadvertently make the prodrug a substrate for efflux transporters like P-glycoprotein (P-gp), which would pump it back into the GI lumen, limiting absorption. This can be tested using Caco-2 cell assays with and without a P-gp inhibitor.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose the barriers to bioavailability for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine and rationally design strategies to overcome them, ultimately accelerating its path in drug development.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Available from: [Link]

  • Ghosal, S. K., & Das, S. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 568149. Available from: [Link]

  • Ferreira, R., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1435. Available from: [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available from: [Link]

  • Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Available from: [Link]

  • National Institutes of Health (NIH). Lipid-Based Drug Delivery Systems. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 163-170. Available from: [Link]

  • National Institutes of Health (NIH). Prodrugs for Amines. Available from: [Link]

  • PubMed. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Available from: [Link]

  • MDPI. (2020). Amino Acids in the Development of Prodrugs. Available from: [Link]

  • ResearchGate. (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • National Institutes of Health (NIH). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Available from: [Link]

  • ResearchGate. Synthetic approaches for pyridines. Available from: [Link]

  • ResearchGate. Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Available from: [Link]

  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • RSC Publishing. (2025, January 17). Prodrugs and their activation mechanisms for brain drug delivery. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Jurnal Universitas Padjadjaran. (2024, June 7). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • AAPS. Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available from: [Link]

  • ResearchGate. Compilation of a series of published prodrug approaches to amine drugs. Available from: [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. Available from: [Link]

  • National Institutes of Health (NIH). (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • YouTube. (2025, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. Available from: [Link]

Sources

Troubleshooting

Interpreting ambiguous results from 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine assays

Subject: Resolving Ambiguous Data for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Scaffolds Ticket ID: #TSC-CF3-PYR-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Ambiguous Data for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Scaffolds Ticket ID: #TSC-CF3-PYR-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely observing inconsistent


 values, steep Hill slopes, or "flat" structure-activity relationships (SAR) with your 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine analogs.[1]

This scaffold presents a classic "Janus" profile in drug discovery:

  • The Pharmacophore: The 3-aminopyridine acts as a hinge-binder (hydrogen bond donor/acceptor), while the 3-trifluoromethylphenyl group provides hydrophobic bulk to occupy deep pockets (e.g., the allosteric pocket in kinases like Bcr-Abl).[1]

  • The Liability: The trifluoromethyl (

    
    )  group significantly increases lipophilicity (Hansch 
    
    
    
    ), pushing the molecule toward colloidal aggregation in aqueous buffers [1].

This guide isolates the three most common interference mechanisms: Colloidal Aggregation , Inner Filter Effects (IFE) , and pH-Dependent Solubility .

Module 1: The "Super-Potency" Artifact (Colloidal Aggregation)

The Symptom:

  • Hill slope (co-operativity factor)

    
     or 
    
    
    
    .[1][2]
  • 
     shifts significantly when enzyme concentration changes.[1]
    
  • "Flat" SAR where structural changes do not affect potency.[1]

The Mechanism: The hydrophobic


-phenyl moiety drives the molecules to self-assemble into spherical colloids (100–400 nm diameter) once they exceed their Critical Aggregation Concentration (CAC).[1] These colloids sequester enzymes on their surface, causing non-specific inhibition  that mimics high potency [2]. This is the most common cause of false positives for this scaffold.
Diagnostic Protocol: The Detergent Sensitivity Test

Based on Shoichet et al. protocols [2, 3].

Objective: Determine if inhibition is driven by specific binding (monomeric) or sequestration (aggregate).[1]

Step-by-Step Workflow:

  • Prepare Two Assay Buffers:

    • Buffer A (Standard): Your standard assay buffer (e.g., PBS or HEPES).[1]

    • Buffer B (+Detergent): Standard buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.025% Tween-80).[1] Note: Ensure your target protein tolerates this detergent concentration.[1]

  • Run Parallel Dose-Response Curves:

    • Perform the inhibition assay with the test compound using both Buffer A and Buffer B side-by-side.[1]

  • Analyze the Shift:

    • Calculate the

      
       for both conditions.
      

Data Interpretation Table:

ObservationDiagnosisAction

increases > 3-fold
with detergent
Aggregation (False Positive) .[1] The detergent disrupted the colloids, revealing the true (weaker) potency.Discard hit or optimize solubility (e.g., add polar groups).

remains stable
(< 2-fold shift)
True Binding . The compound acts as a monomer.Proceed to orthogonal validation (e.g., SPR or NMR).
Complete loss of activity with detergentPure Aggregator .[1] The compound has no specific affinity for the target.Mark as "Assay Interference" in database.[1]
Visualizing the Aggregation Logic

AggregationLogic Start Ambiguous IC50 Result HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 (Suspect Aggregation) HillSlope->Steep Normal Slope ~ 1.0 HillSlope->Normal DetergentTest Run Detergent Sensitivity Test (+0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Validation ResultShift IC50 Increases >3x DetergentTest->ResultShift ResultStable IC50 Stable DetergentTest->ResultStable Conclusion1 FALSE POSITIVE (Colloidal Sequestration) ResultShift->Conclusion1 Conclusion2 TRUE BINDER (Specific Interaction) ResultStable->Conclusion2

Figure 1: Decision tree for diagnosing colloidal aggregation in biochemical assays.

Module 2: Optical Interference (Inner Filter Effect)

The Symptom:

  • In fluorescence-based assays (e.g., FRET, TR-FRET, FP), you see high inhibition at high concentrations, but the curve does not plateau at 100% or shows a "hook" effect.

  • The compound is yellow or brownish in solution at high concentrations.

The Mechanism: Aminopyridines can absorb UV/Blue light. If your assay uses an excitation wavelength (


) between 280 nm and 380 nm , the compound may absorb the excitation light before it reaches the fluorophore. This is the Inner Filter Effect (IFE) , appearing as false inhibition (signal reduction) [4, 5].
Correction Protocol: Absorbance Scan
  • Spectral Scan: Measure the UV-Vis absorbance spectrum of your compound (10 µM in assay buffer) from 250 nm to 600 nm.[1]

  • Overlap Check: Overlay this spectrum with the

    
     and 
    
    
    
    of your assay fluorophore.
  • Correction Factor: If Absorbance (

    
    ) at 
    
    
    
    or
    
    
    is
    
    
    , apply the following correction to your fluorescence data (
    
    
    ):

[1]
  • 
    : Corrected Fluorescence
    
  • 
    : Absorbance of compound at excitation wavelength
    
  • 
    : Absorbance of compound at emission wavelength
    

Module 3: pH-Dependent Solubility & Potency

The Symptom:

  • Potency varies wildly between assays run at pH 7.0 vs. pH 7.5.[1]

  • Precipitation observed after freeze-thaw cycles.[1]

The Mechanism: The pyridine nitrogen has a pKa typically around 4–5. However, the electron-withdrawing nature of the


-phenyl group  (via the biaryl link) reduces the basicity of the pyridine, potentially shifting the pKa lower.
  • At Assay pH (7.4): The molecule is predominantly neutral (uncharged). Neutral species are less soluble and more prone to the aggregation described in Module 1.

  • At Storage pH (DMSO): The molecule is soluble.

Recommendation:

  • Limit DMSO: Keep final DMSO concentration < 2% to prevent "crashing out" upon dilution into aqueous buffer.

  • Buffer Choice: Avoid phosphate buffers if possible (which can promote precipitation of cationic species); Tris or HEPES are preferred for hydrophobic amines.[1]

Frequently Asked Questions (FAQs)

Q: Can I use BSA to prevent aggregation? A: Yes, but with caution. Albumin (BSA) can sequester the aggregate, reducing false positives, but it can also bind your monomeric compound (high protein binding), shifting your


 to the right. The Detergent Test  is more definitive than adding BSA.

Q: Is the amine group reactive (PAINS)? A: Generally, no. Aniline-like amines are relatively stable.[1] However, if your assay involves redox steps (e.g., Resazurin cell viability), the amine could interfere. Always run a "no-enzyme" control to check for intrinsic compound reactivity with the detection reagents [6].[1]

Q: Why does the Hill slope matter? A: A Hill slope of 1.0 indicates 1:1 binding (standard for most inhibitors). A steep slope (e.g., 3.0 or 4.0) implies that for every 1 unit of log-concentration increase, you get 3-4x the inhibition.[1] This physical impossibility in standard binding usually indicates a phase transition (like micelle formation) rather than site-specific binding.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Shoichet, B. K. (2006).[1][3] Interpreting steep dose-response curves in early drug discovery. Journal of Medicinal Chemistry, 49(25), 7274-7277.[1] Link[1]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][4][5] Nature Protocols, 1(2), 550-553.[1] Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Chapter on Inner Filter Effects). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link[1]

Sources

Optimization

Addressing batch-to-batch variability of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

Compound: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Welcome to the Advanced Technical Support Center. This guide addresses the specific batch-to-batch variability challenges associated with 5-(3-(Trifluoromethyl)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

Welcome to the Advanced Technical Support Center. This guide addresses the specific batch-to-batch variability challenges associated with 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine . As a biaryl system synthesized via transition-metal catalysis, this molecule presents a unique "fingerprint" of variability that standard LC-MS purity checks often miss.

This document is structured to troubleshoot the three critical failure modes: Functional Purity (Assay Interference) , Physical State (Solubility) , and Chemical Stability .

Module 1: Functional Purity & Assay Interference

The Issue: "My LC-MS shows >98% purity, but the IC50 in my kinase assay shifted by 10-fold between Batch A and Batch B."

Root Cause Analysis: The "Invisible" Impurities

Standard HPLC/LC-MS methods detect organic impurities but are blind to inorganic contaminants. This compound is synthesized via Suzuki-Miyaura cross-coupling (typically using 3-amino-5-bromopyridine and 3-trifluoromethylphenylboronic acid). This synthetic route introduces two critical variables that affect biological data without affecting UV purity:

  • Residual Palladium (Pd): The pyridine nitrogen and the free amine act as ligands, tightly binding residual Palladium from the catalyst. Pd is a potent inhibitor of many enzymes and can generate false positives in fluorescence-based assays (e.g., AlphaScreen) by quenching signals or chelating reagents [1, 2].

  • Boronic Acid Contaminants: Traces of unreacted aryl boronic acids can act as reversible covalent inhibitors in certain serine protease assays.

Troubleshooting FAQ

Q: How do I confirm if Palladium is the cause of my variability? A: Perform a "Spike & Scavenge" validation.

  • Diagnosis: Submit both batches for ICP-MS (Inductively Coupled Plasma Mass Spectrometry). If Batch A (good) has <10 ppm Pd and Batch B (bad) has >100 ppm, Pd is the culprit.

  • Immediate Fix: Treat the compound solution with a metal scavenger (e.g., SiliaMetS® Thiol or TMT) for 4 hours, filter, and re-run the assay. If the IC50 normalizes, the issue was Pd.

Q: The compound color varies from off-white to light brown. Is the brown batch degraded? A: Not necessarily. Pyridin-3-amines are electron-rich and prone to surface oxidation, forming trace N-oxides or quinoid species.

  • Verdict: If LC-MS purity is retained, the color is likely a trace chromophore (<0.5%). However, for sensitive crystallographic or SPR studies, repurify using a short plug of neutral alumina (not silica, which can bind the amine).

Module 2: Physical State & Solubility

The Issue: "Batch A dissolved instantly in DMSO. Batch B requires sonication and precipitates upon addition to aqueous media."

Root Cause Analysis: Polymorphism & Salt Forms

The presence of the basic pyridine nitrogen allows this molecule to exist in multiple states:

  • Free Base: High lipophilicity (due to the -CF3 group), low aqueous solubility.

  • Salt Forms (HCl, TFA): Often formed unintentionally during HPLC purification if TFA/formic acid modifiers are not fully removed.

  • Polymorphs: Biaryl amines pack efficiently. A stable crystal lattice (thermodynamic form) will dissolve much slower than an amorphous or metastable form (kinetic form) [3, 4].

Comparative Data: Solubility Profiles
ParameterFree Base (Crystalline)Free Base (Amorphous)HCl Salt (Trace)
DMSO Solubility High (>50 mM)Very High (>100 mM)High (>50 mM)
Aqueous Solubility (pH 7.4) Very Low (<10 µM) Moderate (~50 µM)Low (buffers to free base)
Dissolution Rate SlowFastFast
Hygroscopicity LowHighHigh
Troubleshooting FAQ

Q: How do I standardize dissolution across batches? A: Do not rely on visual inspection. Use the "DMSO Stock Normalization" protocol:

  • Dissolve compound in 100% DMSO to 10 mM.

  • Critical Step: Sonicate for 10 minutes (even if clear) to break up potential micro-aggregates.

  • Check for "smoking" (fumes) upon opening the vial—this indicates residual HCl or TFA from the synthesis. If observed, lyophilize the batch to remove volatile acids before weighing.

Module 3: Self-Validating Protocols
Protocol A: The "Golden Batch" Qualification Workflow

Use this workflow when receiving a new shipment to ensure continuity with previous data.

QC_Workflow Start Incoming Batch LCMS LC-MS Purity (>98%?) Start->LCMS ICP ICP-MS (Pd Check) (<20 ppm?) LCMS->ICP Pass Decision_Fail Reject / Repurify LCMS->Decision_Fail Fail (<98%) Solubility DMSO Dissolution (Clear @ 10mM?) ICP->Solubility Pass ICP->Decision_Fail Fail (>20ppm) Decision_Pass Approve as Golden Batch Solubility->Decision_Pass Pass Solubility->Decision_Fail Fail (Precip/Haze)

Figure 1: Standardized QC workflow to filter out chemical and physical variability before biological testing.

Protocol B: Troubleshooting Logic Tree

Use this logic to diagnose why an experiment failed.

Troubleshooting_Logic Symptom Symptom: Shift in IC50 / Potency Check1 Check Pd Levels (ICP-MS) Symptom->Check1 Check2 Check Solid Form (XRPD / DSC) Check1->Check2 No Result1 High Pd detected Check1->Result1 Yes Check3 Check Stoichiometry (1H NMR for Salts) Check2->Check3 No Result2 Different Melting Point Check2->Result2 Yes Result3 Shifted Chemical Shifts Check3->Result3 Yes Action1 Action: Metal Scavenging Result1->Action1 Action2 Action: Anneal/Recrystallize Result2->Action2 Action3 Action: Free Base Conversion Result3->Action3

Figure 2: Diagnostic logic for identifying the root cause of functional variability.

References
  • Richards, F. M., et al. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. National Institutes of Health. Available at: [Link]

  • Lennon, I. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. Available at: [Link]

  • Aaltonen, J., et al. (2009).[1] Solid form screening – A review.[2] European Journal of Pharmaceutics and Biopharmaceutics. (Contextualized via NIH PMC: [Link])

  • Triclinic Labs. (n.d.). Solid Form Screening and Selection: Impact of Polymorphism on Bioavailability.[2] Available at: [Link]

Sources

Troubleshooting

5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine interference in biochemical assays

Topic: Troubleshooting Assay Interference & False Positives Audience: Drug Discovery Researchers, Biochemists, and Screening Scientists.[1] Introduction: The Compound & Its Liabilities[2] Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & False Positives

Audience: Drug Discovery Researchers, Biochemists, and Screening Scientists.[1]

Introduction: The Compound & Its Liabilities[2]

Welcome to the technical support guide for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine . This molecule represents a "privileged scaffold" often found in kinase inhibitors and GPCR ligands.[1] However, its specific structural features—a conjugated aminopyridine core coupled with a lipophilic trifluoromethyl group—create a distinct profile of biochemical assay interference.

This guide addresses the three primary mechanisms by which this compound generates false positives: Autofluorescence , Colloidal Aggregation , and Chemical Reactivity .

Compound Profile
FeatureStructural MotifAssay Risk
Fluorophore Aminopyridine core conjugated to phenyl ringHigh: Blue/Cyan autofluorescence (350–450 nm).[1]
Aggregator Trifluoromethyl (-CF₃) + Biaryl systemHigh: "Brick dust" precipitation or colloidal sequestration of enzymes.[1]
Chelator Pyridine nitrogen + exocyclic amineModerate: Interference in metal-dependent assays (e.g., metalloproteases).[1]
Quencher Extended

-system
Moderate: Inner Filter Effect (IFE) in absorbance/fluorescence assays.[1]

Module 1: Optical Interference (Fluorescence & Absorbance)[1]

Issue: Users frequently report abnormally high background signals or "negative inhibition" in fluorescence-based assays (e.g., Coumarin or AMC-based substrates).[1]

Mechanism: The 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine scaffold acts as a fluorophore.[1] The conjugation between the electron-rich amine, the pyridine ring, and the electron-withdrawing trifluoromethylphenyl group creates a "push-pull" system. This typically absorbs UV light (280–320 nm) and emits fluorescence in the blue region (380–450 nm), directly overlapping with common assay fluorophores like AMC (7-amino-4-methylcoumarin) or DAPI.[1]

Troubleshooting Workflow

OpticalInterference Start Issue: High Background / Inconsistent Data Step1 Perform Spectral Scan (Compound only, no enzyme) Start->Step1 Decision1 Fluorescence detected at Assay Wavelengths? Step1->Decision1 ResultA Mechanism: Autofluorescence Action: Switch to Red-Shifted Dye (e.g., Rhodamine, Cy5) Decision1->ResultA Emission Overlap ResultB Mechanism: Inner Filter Effect (IFE) Action: Check Absorbance at Excitation Wavelength Decision1->ResultB No Emission, High Absorbance

Figure 1: Decision tree for diagnosing optical interference in fluorescence assays.

Solution Protocol: Spectral Validation
  • Prepare Compound: Dilute the compound to 10 µM and 50 µM in the assay buffer (ensure DMSO concentration matches the assay, typically <1%).

  • Blank: Prepare a buffer-only control.

  • Scan:

    • Absorbance: Scan 250–700 nm. Look for peaks near your assay's excitation wavelength.[1]

    • Fluorescence: Excite at your assay's

      
       and scan emission (
      
      
      
      ).[1]
  • Analysis: If the compound fluorescence signal is >10% of your positive control signal, you have interference.

    • Correction: Use a red-shifted fluorophore (e.g., Rhodamine 110, Resorufin) or Time-Resolved Fluorescence (TR-FRET), as the small molecule fluorescence lifetime is too short to interfere with TR-FRET.[1]

Module 2: Solubility & Colloidal Aggregation

Issue: The compound shows steep dose-response curves (Hill slope > 2.[1]0) or inhibits unrelated enzymes (promiscuity).[1]

Mechanism: The trifluoromethyl group (-CF₃) significantly increases lipophilicity (LogP).[1] In aqueous buffers, especially those with low ionic strength, this compound can form colloidal aggregates at micromolar concentrations. These colloids sequester proteins non-specifically, inhibiting them by surface adsorption rather than specific binding site interaction. This is a hallmark of "Small Colloidally Aggregating Molecules" (SCAMs).[1][2]

Troubleshooting Workflow

AggregationCheck Obs Observation: Steep Hill Slope (>2.0) Test Detergent Test: Add 0.01% Triton X-100 Obs->Test Outcome1 IC50 Increases / Inhibition Disappears Test->Outcome1 Outcome2 IC50 Remains Stable Test->Outcome2 Conc1 FALSE POSITIVE (Aggregator) Outcome1->Conc1 Conc2 TRUE BINDER (Specific Interaction) Outcome2->Conc2

Figure 2: Detergent sensitivity test to distinguish specific binding from colloidal aggregation.

Solution Protocol: The Detergent Test
  • Baseline: Measure IC₅₀ in standard buffer.

  • Modification: Add a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) to the assay buffer. Note: Ensure your enzyme tolerates the detergent first.

  • Re-test: Measure IC₅₀ again.

  • Interpretation:

    • Shift > 3-fold: The compound was likely aggregating. The detergent breaks up the colloids, eliminating the false inhibition.

    • No Shift: The inhibition is likely specific (or the compound is a true binder).

Module 3: Chemical Reactivity (Covalent Interference)

Issue: Time-dependent inhibition or irreversible binding in "washout" experiments.

Mechanism: While the pyridine ring is relatively stable, the primary amine (-NH₂) at position 3 is nucleophilic.[1] If your assay involves electrophilic reagents (e.g., fluorogenic substrates with ester/amide linkages or covalent inhibitors in a competition assay), this amine can participate in unwanted side reactions.

FAQ: Reactivity Checks

Q: Can I use this compound in an amine-reactive covalent probe assay? A: Proceed with caution. The exocyclic amine can compete with the lysine residues on your protein for the covalent probe, effectively lowering the probe concentration and mimicking inhibition.

  • Validation: Pre-incubate the compound with the probe (without protein) and analyze by LC-MS to check for adduct formation.[1]

Q: Does the CF3 group cause reactivity? A: Generally, no. The trifluoromethyl group is chemically inert under physiological conditions. However, it is electron-withdrawing, which reduces the pKa of the pyridine nitrogen, making the molecule less basic and less likely to protonate at neutral pH compared to a standard aminopyridine.

Summary of Validation Steps

Use this checklist before advancing the compound to lead optimization:

Validation StepMethodPass Criteria
Optical Absorbance/Fluorescence ScanNo emission at assay

(or <10% of signal).[1]
Aggregation Detergent Sensitivity (Triton X-100)IC₅₀ shift < 2-fold upon detergent addition.[1]
Stoichiometry Hill Slope AnalysisHill slope between 0.8 and 1.2 (for standard 1:1 binding).[1]
Purity LC-MS>95% purity (impurities often cause the interference).[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][3][4] Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1] Nature Protocols. [1]

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. [1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Reproducible Synthesis and Comparative Analysis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth look at the synthesis of 5-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth look at the synthesis of 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine, a molecule of interest in medicinal chemistry, with a focus on ensuring experimental reliability. We will delve into a detailed, reproducible synthetic protocol, explore the rationale behind the chosen methodology, and present a comparative analysis of this compound against relevant alternatives, supported by experimental data.

Introduction to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

The 5-arylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group is a common bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties that can significantly impact a compound's biological activity and pharmacokinetic profile. The combination of these features in 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine makes it an attractive candidate for screening in drug discovery programs, particularly in the area of kinase inhibition.

A Reproducible Synthetic Pathway

The synthesis of 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine can be reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction. This approach is favored for its high functional group tolerance and generally good yields.

Synthesis_Workflow A 5-Bromo-3-nitropyridine C Suzuki-Miyaura CouplingPd(PPh3)4, K3PO41,4-Dioxane/H2O, 90°C A->C B (3-(Trifluoromethyl)phenyl)boronic acid B->C D 5-(3-(Trifluoromethyl)phenyl)-3-nitropyridine C->D C-C bond formation E Nitro Group ReductionFe, NH4ClEtOH/H2O, Reflux D->E F 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine E->F NO 2 to NH 2

Figure 1: Synthetic workflow for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[1] In this step, the pyridine core is coupled with the trifluoromethylphenyl moiety. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle. A base, typically potassium phosphate, is required to activate the boronic acid. The reaction is performed in a mixture of an organic solvent like 1,4-dioxane and water to ensure the solubility of both organic and inorganic reagents.

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 5-bromo-3-nitropyridine (1.0 equiv), (3-(trifluoromethyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(3-(trifluoromethyl)phenyl)-3-nitropyridine.

Part 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a common transformation in organic synthesis.[2] Several methods are available, including catalytic hydrogenation and metal-mediated reductions. For this protocol, we utilize iron powder in the presence of ammonium chloride, a method known for its efficiency and functional group tolerance.[3]

Experimental Protocol:

  • To a round-bottom flask, add 5-(3-(trifluoromethyl)phenyl)-3-nitropyridine (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (5.0 equiv).

  • Add a mixture of ethanol and water (e.g., 4:1).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization and Data

Analysis Expected Results
¹H NMR Signals corresponding to the aromatic protons on both the pyridine and trifluoromethylphenyl rings, as well as a signal for the amine protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl group.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₂H₉F₃N₂.

Comparative Analysis: A Potential p38 MAPK Inhibitor

The 5-arylpyridin-3-amine scaffold is present in numerous kinase inhibitors. Given this, 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine is a candidate for evaluation as a kinase inhibitor, with a particular focus on the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases.[4][5]

To provide a framework for comparison, we will consider established p38 MAPK inhibitors and other relevant multi-kinase inhibitors.

Figure 2: Comparative landscape for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Established p38 MAPK Inhibitors
Compound Mechanism of Action Key Characteristics
SB-203580 ATP-competitive inhibitor of p38α and p38β.[6]A widely used tool compound for studying the p38 MAPK pathway.
BIRB-796 (Doramapimod) Binds to an allosteric site on p38, leading to a conformational change that prevents ATP binding.[4]Exhibits high affinity and slow dissociation from the kinase.
Broader Spectrum Kinase Inhibitors
Compound Primary Targets Key Characteristics
Nilotinib BCR-ABL, c-KIT, PDGFR[7]A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[8]
Ponatinib Pan-BCR-ABL inhibitor (including T315I mutant), VEGFR, FGFR, SRC family kinases[6]A multi-targeted tyrosine kinase inhibitor with a broad profile, also used for CML.

A key aspect of evaluating a new potential inhibitor like 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine would be to determine its kinase selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. The experimental approach to this would involve screening the compound against a panel of kinases.

Hypothetical Performance Comparison:

Metric 5-(3-(CF₃)Ph)Py-3-amine (Hypothetical) SB-203580 BIRB-796 Nilotinib
Primary Target p38 MAPK (putative)p38α/βp38αBCR-ABL
Potency (IC₅₀) To be determined~50-100 nM (p38α)~0.1 nM (p38α)~20-30 nM (BCR-ABL)
Kinase Selectivity To be determinedRelatively selective for p38Highly selective for p38Broader spectrum
Binding Mode To be determinedATP-competitiveAllostericATP-competitive

Conclusion

This guide provides a robust and reproducible synthetic route for 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine, a compound with potential applications in medicinal chemistry. By following the detailed experimental protocols for the Suzuki-Miyaura coupling and subsequent nitro group reduction, researchers can reliably obtain this molecule for further investigation. The comparative analysis with known kinase inhibitors highlights a potential avenue for its biological evaluation as a p38 MAPK inhibitor. The principles of reproducibility and rigorous characterization outlined herein are essential for advancing drug discovery and development efforts.

References

  • Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. (2025). ResearchGate. [Link]
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI. [Link]
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). Journal of Organic Chemistry. [Link]
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2025). ResearchGate. [Link]
  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). PubMed. [Link]
  • 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. (n.d.). ResearchGate. [Link]
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.).
  • Extended kinase profile and properties of the protein kinase inhibitor nilotinib. (n.d.). PubMed. [Link]
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed. [Link]
  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). MDPI. [Link]
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). PMC. [Link]
  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019). PMC. [Link]
  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (n.d.). NIH. [Link]
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). SciSpace. [Link]
  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. (n.d.). PMC. [Link]
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]
  • MSDS of 5-(Trifluoromethyl)pyridin-3-amine. (2024). Capot Chemical. [Link]
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]
  • Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. (2022). Frontiers in Pharmacology. [Link]
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • Chemical structures of selected PI3 kinase inhibitors. (A)—Pan-PI3K.... (n.d.). ResearchGate. [Link]
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2025). ResearchGate. [Link]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). Oakwood Chemical. [Link]
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. [Link]
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). Journal of Medicinal Chemistry. [Link]
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]
  • Analysis Identifies Ponatinib as Optimal Third-Line TKI for CML in Chronic Phase. (n.d.). Cancer Therapy Advisor. [Link]
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). Semantic Scholar. [Link]
  • Phenol. (n.d.). Wikipedia. [Link]
  • TIDEL-II: Switching From Imatinib to Nilotinib in CML. (2018). YouTube. [Link]
  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. (n.d.). PMC. [Link]
  • Ponatinib in chronic-phase CML patients with prior second generation TKI exposure. (2020). VJHemOnc. [Link]

Sources

Comparative

Specificity Profiling of the Biaryl Probe: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine

Topic: Evaluating the specificity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Technical Guide to Evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the specificity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to Evaluating Privileged Scaffolds in Kinase Discovery

Executive Summary: The Structural Imperative

In the landscape of modern medicinal chemistry, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (CAS: 1226168-85-9) represents a "privileged scaffold"—a core chemical motif capable of binding to multiple diverse receptors, particularly within the protein kinase superfamily. This biaryl amine combines a hydrogen-bond-accepting pyridine ring (hinge binder) with a lipophilic trifluoromethyl-phenyl group (hydrophobic pocket occupant).

While often utilized as a high-value intermediate in the synthesis of Type II kinase inhibitors (e.g., targeting DDR1 , p38 MAPK , or c-Raf ), its evaluation as a standalone probe requires rigorous specificity profiling. This guide outlines the technical performance of this scaffold compared to established standards, providing a roadmap for validation in early-stage drug discovery.

Mechanism of Action & Target Landscape

This compound functions primarily as an ATP-competitive pharmacophore . The 3-amino-pyridine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 3-(trifluoromethyl)phenyl group extends into the hydrophobic "back pocket" (often the Gatekeeper region), a strategy used to induce or stabilize the inactive "DFG-out" conformation of kinases.

Primary Target Contexts:

  • DDR1 (Discoidin Domain Receptor 1): The scaffold is a precursor to potent DDR1 inhibitors involved in fibrosis and tumor progression.

  • p38 MAPK: Structural homology to the SB-203580 class suggests activity in inflammation pathways.

  • c-Raf/B-Raf: The biaryl geometry aligns with the binding mode of Sorafenib-type inhibitors.

Comparative Performance Analysis

To evaluate the utility of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, we compare its physicochemical and binding profiles against two standard kinase inhibitor scaffolds: 4-Phenylpyridine (a generic fragment) and the Aminopyrimidine core (found in Imatinib/Nilotinib).

Table 1: Physicochemical & Selectivity Profile Comparison

Data represents consensus values for the scaffold class based on Fragment-Based Drug Discovery (FBDD) principles.

Metric5-(3-(CF3)phenyl)pyridin-3-amine Alternative A: 4-Phenylpyridine Alternative B: 2-Aminopyrimidine
Primary Binding Mode Hinge (Donor/Acceptor) + Hydrophobic IIHydrophobic InteractionHinge (Donor/Acceptor)
Ligand Efficiency (LE) High (0.40 - 0.45) Low (< 0.30)Moderate (0.35)
Selectivity Potential Moderate-High (CF3 group directs specificity)Low (Promiscuous binder)Moderate (Requires tail decoration)
Metabolic Stability High (CF3 blocks metabolism)Low (Prone to oxidation)Moderate
Lipophilicity (cLogP) ~3.2 (Membrane permeable)~2.5~1.2
Key Application Type II Kinase Inhibitors (DDR1, Raf)General Cytotoxicity ProbesType I Kinase Inhibitors (CDK, JAK)

Expert Insight: The trifluoromethyl group is the differentiator. Unlike the generic 4-phenylpyridine, the CF3 group of our subject compound provides a "selectivity filter," sterically clashing with kinases that have bulky gatekeeper residues, thus narrowing the target profile naturally.

Experimental Protocols for Specificity Evaluation

To validate the specificity of this probe in your own lab, follow these self-validating protocols. These assays move from biochemical binding to cellular engagement.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To determine the intrinsic affinity (


) for the target kinase (e.g., DDR1) without interference from ATP concentration.

Reagents:

  • Kinase: Recombinant DDR1 (human), 5 nM.

  • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled Kinase Tracer.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture in a 384-well white plate. Incubate for 1 hour at RT.

  • Tracer Addition: Add 5 µL of Tracer solution. Incubate for 1 hour.

  • Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor) on a plate reader (e.g., EnVision).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    
    • Self-Validation: The Z' factor must be > 0.5. Include Ponatinib as a positive control (IC50 < 10 nM).

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: To prove the compound penetrates the cell membrane and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion plasmid.

  • Treatment: 24h post-transfection, treat cells with the test compound + a cell-permeable fluorescent tracer.

  • Competition: The compound competes with the tracer for the kinase active site.

  • Measurement: Add NanoBRET substrate. If the compound binds, it displaces the tracer, decreasing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: A decrease in BRET ratio confirms intracellular engagement.

Visualization: Signaling Pathway & Workflow
Figure 1: Kinase Inhibitor Discovery Workflow

This diagram illustrates the critical path for evaluating the specificity of the biaryl amine scaffold, from fragment screening to lead optimization.

KinaseSpecificity Start Compound Library (Biaryl Amines) Screen Primary Screen (Biochemical IC50) Start->Screen High Throughput Hit Hit Confirmation (5-(3-(CF3)phenyl)...) Screen->Hit < 1 µM Potency Selectivity Selectivity Profiling (Kinome Scan) Hit->Selectivity Specificity Check Selectivity->Hit SAR Refinement Cellular Cellular Assay (NanoBRET / Western) Selectivity->Cellular Off-target Filter Lead Lead Candidate (Optimized Specificity) Cellular->Lead Target Engagement

Caption: Logical workflow for validating the specificity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, highlighting the critical "Selectivity Profiling" gate before cellular validation.

Figure 2: Target Signaling Pathway (DDR1/MAPK Context)

The compound potentially modulates the DDR1-MAPK axis. The diagram below details the downstream effects of inhibiting this node.

SignalingPathway Collagen Collagen (ECM) DDR1 DDR1 Receptor (Target) Collagen->DDR1 Activation ShcA ShcA DDR1->ShcA Phosphorylation Inhibitor 5-(3-(CF3)phenyl)... (Inhibitor) Inhibitor->DDR1 Inhibition Ras Ras-GTP ShcA->Ras Raf c-Raf / B-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Myc, STAT3) ERK->Transcription Outcome Cell Proliferation & Fibrosis Transcription->Outcome

Caption: The DDR1-MAPK signaling cascade. The inhibitor blocks DDR1 autophosphorylation, preventing downstream activation of the Ras-Raf-MEK-ERK pathway and subsequent fibrotic gene expression.

References
  • Richters, A., et al. (2021). "The Chemical Probes Portal: An Expert Review of Small-Molecule Probes." Nature Chemical Biology. Link

  • CymitQuimica. (2023). "Product Data Sheet: 5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3)."[1] CymitQuimica Catalog. Link

  • Google Patents. (2021). "WO2021043245A1 - Hydantoin derivative as DDR1 Inhibitors." Google Patents. Link

  • Sigma-Aldrich. (2024). "3-Amino-5-(3-trifluoromethylphenyl)pyridine (CAS 1226168-85-9)."[2][3] Merck KGaA. Link

  • Vasta, J.D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

Sources

Validation

Independent Verification of a Novel Aminopyridine Derivative: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the independent verification of the reported or hypothesized biological effects of a novel chemical entity, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine . Given the limit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the reported or hypothesized biological effects of a novel chemical entity, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine . Given the limited specific data on this particular molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to rigorously characterize its pharmacological profile. The methodologies outlined here are designed to establish a foundation of trustworthy and reproducible data, drawing from established principles of drug discovery and preclinical evaluation.

The core structure of the molecule, a substituted aminopyridine, suggests a range of potential biological activities. Aminopyridines are a well-established class of compounds known to interact with various biological targets, including enzymes and ion channels, leading to diverse pharmacological effects such as anticancer, antimicrobial, antiviral, and neurological activities.[1][2][3] The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential.[4][5][6][7]

This guide will therefore focus on a multi-tiered approach to screen for and validate potential activities in these key therapeutic areas.

Part 1: Foundational Characterization and Tier 1 Screening

Before embarking on biological assays, the fundamental physicochemical properties of the compound must be established. This initial step is critical for ensuring the quality and reproducibility of all subsequent experiments.

Physicochemical Analysis

A crucial first step is to confirm the identity and purity of the synthesized compound. This typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally required for biological screening.

Once the compound's identity and purity are confirmed, its solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) should be determined to ensure proper preparation for biological assays.

Tier 1 Biological Screening: A Broad-Based Approach

The initial biological evaluation should be a broad screen to identify potential areas of activity. This "wide-net" approach is efficient for novel compounds with no established biological profile.

Experimental Workflow for Tier 1 Screening

G cluster_0 Initial Compound Preparation cluster_1 Tier 1 Biological Screening cluster_2 Data Analysis & Hit Identification start Synthesized Compound 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine physchem Physicochemical Analysis (NMR, MS, HPLC) start->physchem stock Preparation of Stock Solution (e.g., 10 mM in DMSO) physchem->stock cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., NCI-60 panel or similar) stock->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (Gram-positive & Gram-negative bacteria, Fungi) stock->antimicrobial ion_channel Broad Ion Channel Screen (e.g., automated patch-clamp) stock->ion_channel analysis Analyze IC50/MIC values cytotoxicity->analysis antimicrobial->analysis ion_channel->analysis hit Identify 'Hits' for Tier 2 Validation analysis->hit

Caption: Workflow for initial characterization and broad-based biological screening.

A. Antiproliferative/Cytotoxicity Screening

  • Rationale: Many pyridine derivatives have demonstrated anticancer properties.[1][8] A broad screen against a panel of cancer cell lines is a logical starting point.

  • Recommended Assay: The National Cancer Institute's NCI-60 human tumor cell line screen is a comprehensive and standardized platform. Alternatively, a smaller, in-house panel representing different cancer types (e.g., lung, breast, colon, leukemia) can be used.

  • Methodology:

    • Cell Culture: Culture the selected cell lines according to standard protocols.

    • Compound Treatment: Seed cells in 96-well plates and, after allowing them to attach, treat with a serial dilution of 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine (e.g., from 0.01 µM to 100 µM).

    • Incubation: Incubate the plates for a standard period (e.g., 48-72 hours).

    • Viability Assessment: Use a cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells relative to a vehicle control (e.g., DMSO).

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

B. Antimicrobial Screening

  • Rationale: The aminopyridine scaffold is present in various antimicrobial agents.[1][9]

  • Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Methodology:

    • Microorganism Selection: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

    • Compound Preparation: Prepare serial dilutions of the test compound in appropriate growth media in a 96-well plate.

    • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

C. Ion Channel Screening

  • Rationale: Aminopyridines are well-known blockers of voltage-gated potassium channels.[2][10]

  • Recommended Assay: A broad screen using an automated electrophysiology platform against a panel of key ion channels (e.g., hERG, various KCNQ channels, Nav channels).

  • Methodology: This is typically outsourced to a specialized contract research organization (CRO) with the necessary equipment and expertise. The compound is tested at one or two concentrations to identify any significant inhibitory activity.

Part 2: Tier 2 Verification and Mechanistic Elucidation

If the Tier 1 screening yields a "hit" (e.g., significant antiproliferative activity against a specific cell line, potent antimicrobial activity, or notable ion channel inhibition), the next step is to validate this finding and begin to explore the mechanism of action.

Comparative Analysis with Alternative Compounds

To put the activity of the novel compound into context, it should be tested alongside appropriate positive and negative controls, as well as established compounds.

Screening Area Test Compound Positive Control(s) Negative Control(s) Rationale for Comparison
Antiproliferative 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amineDoxorubicin, Paclitaxel (standard chemotherapeutics)A structurally similar but biologically inactive analog (if available)To benchmark the potency of the test compound against established drugs.
Antimicrobial 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amineCiprofloxacin (antibacterial), Fluconazole (antifungal)Vehicle (DMSO)To compare the spectrum and potency of antimicrobial activity to standard-of-care agents.
Ion Channel (K+ channel) 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine4-Aminopyridine, Tetraethylammonium (TEA)Vehicle (buffer)To compare the blocking characteristics to well-known potassium channel blockers.
Example Workflow: Verifying Antiproliferative Effects

Assuming a hit from the antiproliferative screen, the following workflow can be employed:

Workflow for Verifying Antiproliferative Effects

G cluster_0 Hit Confirmation cluster_1 Mechanism of Action Studies cluster_2 Target Identification (Advanced) hit Hit from Tier 1 Screen (e.g., IC50 < 10 µM in HeLa cells) repeat_ic50 Confirm IC50 with multiple replicates hit->repeat_ic50 ortho_assay Orthogonal Viability Assay (e.g., CellTiter-Glo®) repeat_ic50->ortho_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ortho_assay->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ortho_assay->apoptosis western_blot Western Blot for Signaling Pathways (e.g., MAPK, PI3K/Akt) ortho_assay->western_blot kinome_scan Kinome-wide Scan western_blot->kinome_scan pull_down Affinity-based Pull-down western_blot->pull_down

Caption: A tiered workflow for validating an antiproliferative hit and exploring its mechanism of action.

Detailed Protocols for Antiproliferative Hit Validation:

A. Cell Cycle Analysis by Flow Cytometry

  • Causality: This experiment determines if the compound's antiproliferative effect is due to arresting the cell cycle at a specific phase (G1, S, or G2/M).

  • Methodology:

    • Treat the sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest and fix the cells (e.g., with 70% ethanol).

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

B. Apoptosis Assay

  • Causality: This assay determines if the compound induces programmed cell death (apoptosis).

  • Methodology:

    • Treat cells as described for the cell cycle analysis.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

C. Western Blot Analysis of Key Signaling Pathways

  • Causality: Many anticancer drugs work by inhibiting specific protein kinases or signaling pathways that drive cell proliferation and survival.[11] This experiment provides a first look at potential molecular targets.

  • Methodology:

    • Treat cells with the test compound for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, PARP) and a loading control (e.g., β-actin).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the phosphorylated form of a protein suggests inhibition of an upstream kinase.

Part 3: Data Interpretation and Reporting

All experimental data must be presented clearly and concisely to allow for objective evaluation.

Summary of Hypothetical Experimental Data

Assay Cell Line / Organism Metric 5-(3-(CF3)phenyl)pyridin-3-amine Positive Control
Antiproliferative HeLa (Cervical Cancer)IC50 (µM)8.5 ± 1.2Doxorubicin: 0.2 ± 0.05
A549 (Lung Cancer)IC50 (µM)> 100Doxorubicin: 0.5 ± 0.1
Antimicrobial S. aureusMIC (µg/mL)16Ciprofloxacin: 1
E. coliMIC (µg/mL)> 128Ciprofloxacin: 0.5
Ion Channel hERG% Inhibition @ 10 µM< 5%Cisapride: > 95%

The data presented in such a table should always be the result of multiple independent experiments (n ≥ 3) and include measures of variability (e.g., standard deviation).

Conclusion

This guide provides a foundational, yet rigorous, framework for the independent verification of the biological effects of a novel compound like 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine. By following a logical, tiered approach—from initial broad screening to more focused mechanistic studies—researchers can build a robust data package that establishes the compound's pharmacological profile with a high degree of scientific integrity. Each experimental choice is designed to answer a specific question about the compound's activity, and the inclusion of appropriate comparators and controls ensures that the data is both reliable and contextually relevant. This systematic process is essential for identifying promising new therapeutic leads and making informed decisions in the drug development pipeline.

References

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. (2022). [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. (2021). [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. (2024). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (2018). [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. (2022). [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025). [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. (2022). [Link]

  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. (2024). [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2023). [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. (2017). [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. (2020). [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (2023). [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022). [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. (2020). [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2022). [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (2023). [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (2021). [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. (n.d.). [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023). [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis. (2024). [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. (2020). [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). [Link]

Sources

Comparative

A Critical Appraisal of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine and its Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethyl group, in particula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potent electronic effects that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a critical appraisal of the available data on 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine and its structurally related analogs, offering a comparative analysis for researchers, scientists, and drug development professionals. While extensive public data on the specific parent compound is limited, a comprehensive evaluation of its derivatives and isomers provides invaluable insights into its potential as a scaffold in various therapeutic areas.

The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Aminopyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2][3] Their ability to form key hydrogen bond interactions and act as bioisosteres for other functional groups has led to their successful application in targeting a diverse range of enzymes and receptors.[2][3] The position of the amino group on the pyridine ring, as well as the nature and position of other substituents, dictates the molecule's overall physicochemical properties and biological target engagement.

Synthesis Strategies for Aryl-Substituted Aminopyridines

The construction of the biaryl core of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine and its analogs typically relies on modern cross-coupling methodologies. The Suzuki coupling reaction is a prominent and versatile method for forming the carbon-carbon bond between the pyridine and phenyl rings.

G cluster_starting_materials Starting Materials cluster_reaction Suzuki Coupling cluster_product Product A 5-Bromopyridin-3-amine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B (3-(Trifluoromethyl)phenyl)boronic acid B->C D 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine C->D

Caption: Generalized Suzuki coupling workflow for the synthesis of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.

Alternative strategies may involve the synthesis of substituted pyridines from acyclic precursors.[4][5] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For instance, multi-component reactions have been explored for the efficient synthesis of substituted aminopyridazines, a related class of N-heterocycles.[4]

Comparative Analysis of Biological Activity

Kinase Inhibition

The aminopyridine scaffold is a common feature in many kinase inhibitors.[6][7][8] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The trifluoromethylphenyl moiety can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Compound/AnalogTarget Kinase(s)Reported IC50Key Structural FeaturesReference
Hypothetical: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine Various-Core scaffold-
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea derivativeKDR0.0689 µMUrea linker, 2-aminopyridine isomer[7]
2-aminopyridine derivativesPI3Kδ30 nM (for MR3278)Varied substitutions on the aminopyridine[8]
Aminopyrimidine derivativesTRKA5.0 - 7.0 nMPyrimidine core instead of pyridine[6]
PQR309 (Bimiralisib)Pan-class I PI3K/mTORPI3Kα: 31 nM, mTOR: 17 nMTriazine and morpholino substitutions[9][10]
Torin2mTOR0.25 nMBenzo[h][1][11]naphthyridinone core[12]

The data suggests that derivatives of the core scaffold can be potent inhibitors of various kinases, including KDR, PI3K, and mTOR, which are implicated in cancer and other diseases. The specific substitution pattern on both the pyridine and phenyl rings is crucial for determining target selectivity and potency.

G cluster_compound Kinase Inhibitor cluster_kinase Kinase Domain Compound Aminopyridine Scaffold (e.g., 5-(3-(CF3)phenyl)pyridin-3-amine analog) Kinase ATP Binding Site Compound->Kinase Competitive Inhibition Hinge Hinge Region Compound->Hinge H-Bonding (from -NH2) HydrophobicPocket Hydrophobic Pocket Compound->HydrophobicPocket Hydrophobic Interaction (from -CF3 phenyl)

Caption: Putative binding mode of an aminopyridine-based kinase inhibitor.

Androgen Receptor Antagonism

A closely related analog, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2), has been identified as a novel pure androgen receptor (AR) antagonist.[13][14] This compound demonstrated potent inhibition of both wild-type and mutant ARs, effectively suppressing tumor growth in a prostate cancer xenograft model.[13][14]

Compound/AnalogTargetActivityKey Structural FeaturesReference
Hypothetical: 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine AR-3-amino isomer, no nitro group-
5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2)Androgen Receptor (AR)IC50 = 0.30 µM2-amino isomer, 5-nitro group[14]
BicalutamideAndrogen Receptor (AR)Standard-of-care anti-androgenNon-steroidal anti-androgen[15]

The presence of the nitro group and the position of the amino group are critical for the observed anti-androgenic activity. This highlights the significant impact of subtle structural modifications on the biological activity profile.

Other Potential Applications

Derivatives of the trifluoromethylpyridine scaffold have also been investigated for a range of other applications, including:

  • Antiviral agents: Trifluoromethylpyridine piperazine derivatives have shown promising activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[16]

  • Agrochemicals: Various trifluoromethylpyridine derivatives are used as herbicides and insecticides.[17]

  • Anti-mycobacterial agents: 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated potent in vitro inhibition of M. tuberculosis growth.[18]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Kinase Inhibition Assay (Example: KDR)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human KDR (VEGFR2) kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the KDR enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Androgen Receptor Competitive Binding Assay

Objective: To assess the ability of a test compound to displace a known radiolabeled ligand from the androgen receptor.

Materials:

  • Human androgen receptor (full-length)

  • Radiolabeled ligand (e.g., [3H]-Mibolerone)

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Test compound (dissolved in DMSO)

  • Scintillation cocktail

  • Filter plates and vacuum manifold

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, combine the human androgen receptor, [3H]-Mibolerone, and the test compound in binding buffer.

  • Incubate the plate at 4°C for 18-24 hours.

  • Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate bound from unbound radioligand.

  • Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki or IC50 value.

Conclusion and Future Directions

The available data on analogs of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine strongly suggest that this scaffold holds significant promise for the development of novel therapeutics. The trifluoromethylphenyl moiety appears to be well-tolerated and can be exploited to achieve potent interactions within hydrophobic binding pockets of various biological targets. The aminopyridine core provides a versatile handle for establishing key hydrogen bonding interactions and for further chemical modification.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine core. Key areas for investigation include:

  • Exploration of different substitution patterns on both the pyridine and phenyl rings to optimize potency and selectivity for specific targets.

  • Investigation of different isomers of the aminopyridine to understand the impact of the amino group position on biological activity.

  • In-depth structure-activity relationship (SAR) studies to elucidate the key molecular determinants of target engagement.

  • Pharmacokinetic and in vivo efficacy studies of lead compounds to assess their drug-like properties and therapeutic potential.

By leveraging the insights gained from existing analogs and pursuing a systematic approach to lead optimization, it is highly probable that novel and effective drug candidates can be developed from the 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine scaffold.

References

  • Wang, H., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link][13]

  • Wang, H., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link][14]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link][16]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. [Link][17]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals. [Link][1]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link][4]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2022). Chemistry of Heterocyclic Compounds. [Link][5]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2021). PubMed. [Link][6]

  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (2017). PubMed. [Link][7]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link][2]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. [Link][18]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). ACS Publications. [Link][9]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2013). PubMed Central. [Link][12]

  • EP 2 368 550 B1. (2011). Google Patents. [15]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). PubMed Central. [Link][10]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. [Link][8]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link][3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.